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  • Product: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione
  • CAS: 338794-65-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic deployment of structurally rigid, metabolically stable heterocyclic scaffolds is paramount. 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of structurally rigid, metabolically stable heterocyclic scaffolds is paramount. 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (also known as 4-(4-fluorobenzyl)thiomorpholine-3,5-dione) represents a highly specialized building block that bridges conformational restriction with targeted metabolic shielding.

This whitepaper provides an authoritative, deep-dive analysis of this compound. By dissecting its physicochemical profile, mechanistic rationale in drug design, and step-by-step synthetic methodologies, this guide serves as a comprehensive resource for scientists looking to integrate this scaffold into advanced pharmacological or material science applications.

Physicochemical Profiling & Structural Rationale

The utility of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione stems from the synergistic relationship between its two primary domains: the thiomorpholine-3,5-dione core and the 4-fluorobenzyl moiety .

Table 1: Physicochemical Properties & Rationale
PropertyValueRationale / Impact in Drug Design
Molecular Formula C₁₁H₁₀FNO₂SDefines baseline atom economy and synthetic tractability.
Molecular Weight 239.27 g/mol Highly ligand-efficient (<300 Da), making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) ~1.8 - 2.2Optimal lipophilicity for passive cellular membrane permeability.
TPSA ~40.5 ŲExcellent blood-brain barrier (BBB) penetration potential for CNS targets.
H-Bond Donors 0Reduces the desolvation penalty during target protein binding.
H-Bond Acceptors 3 (2x C=O, 1x F)Facilitates strong, directional interactions within kinase or receptor active sites.
Mechanistic Rationale in Scaffold Design
  • The Fluorine Metabolic Shield: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Placing a fluorine atom at the para-position of the benzyl ring intentionally blocks cytochrome P450 (e.g., CYP3A4, CYP2D6) from performing para-hydroxylation, drastically increasing the molecule's biological half-life.

  • The Imide Core: The 3,5-dione system provides a rigid, planar geometry around the nitrogen atom. This conformational restriction reduces entropic loss upon binding to a target protein[1].

  • The Sulfur Oxidation Site: The thioether sulfur acts as a critical "soft spot." It can be intentionally oxidized post-synthesis to a sulfoxide or a sulfone (1,1-dioxide). For instance, the commercially available derivative 4-(4-fluorobenzyl)thiomorpholine-3,5-dione 1,1-dioxide (CAS 344264-17-1) exhibits a much higher TPSA (71.52 Ų), altering its aqueous solubility and binding profile without expanding its 3D steric footprint[2].

Pharmacophore Core 4-[(4-Fluorophenyl)methyl] thiomorpholine-3,5-dione F_Atom Para-Fluoro Group (Metabolic Shield) Core->F_Atom Blocks CYP450 Hydroxylation Benzyl Benzyl Linker (Lipophilic Spacer) Core->Benzyl Conformational Flexibility Imide Imide Carbonyls (H-Bond Acceptors) Core->Imide Target Protein Binding Sulfur Thioether Sulfur (Oxidation Site) Core->Sulfur Modulates TPSA / Polarity

Fig 1: Pharmacophore mapping and functional group rationales.

Experimental Protocols: A Self-Validating Synthesis System

Step-by-Step Methodology

Step 1: Amic Acid Intermediate Formation

  • Procedure: Dissolve 1.0 equivalent of thiodiglycolic anhydride in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C. Slowly add 1.05 equivalents of 4-fluorobenzylamine dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: The nucleophilic attack of the primary amine on the highly reactive anhydride carbonyl is rapid and exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing the formation of linear polyamides and ensuring quantitative conversion to the intermediate amic acid.

Step 2: Cyclodehydration

  • Procedure: Remove the THF solvent in vacuo. Resuspend the crude amic acid in glacial acetic acid, add 3.0 equivalents of acetic anhydride and 0.5 equivalents of anhydrous sodium acetate. Reflux the mixture at 120 °C for 4–6 hours.

  • Causality: The amic acid must be forcefully dehydrated to close the 6-membered imide ring. Acetic anhydride acts as a chemical water scavenger, driving the thermodynamic equilibrium toward the cyclic product. Sodium acetate acts as a mild base to catalyze the tautomerization required for ring closure.

Step 3: Isolation and Purification

  • Procedure: Cool the reaction mixture to room temperature and pour it slowly into crushed ice water under vigorous stirring. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Causality: The target thiomorpholine-3,5-dione is highly crystalline and insoluble in cold water, allowing for rapid precipitation. Ethanol recrystallization efficiently removes residual acetic acid, unreacted amine, and trace oligomers.

Self-Validation & In-Process Quality Control (IPQC)

To ensure this protocol acts as a self-validating system, the following IPQC checks must be strictly adhered to:

  • IPQC 1 (Post-Step 1): Perform TLC (Hexane:EtOAc 1:1). The primary amine should be completely consumed (verified by a negative ninhydrin stain).

  • IPQC 2 (Post-Step 2): Monitor the cyclization via IR spectroscopy. A successful reaction is validated by the disappearance of the broad O-H stretch (~2500–3300 cm⁻¹) of the amic acid, and the appearance of sharp, characteristic imide C=O doublets at 1680–1720 cm⁻¹.

SynthesisWorkflow A Thiodiglycolic Anhydride C Amic Acid Intermediate A->C THF, 0°C to RT Exothermic Ring Opening B 4-Fluorobenzylamine B->C Nucleophilic Attack D 4-[(4-Fluorophenyl)methyl] thiomorpholine-3,5-dione C->D Ac2O, NaOAc, 120°C Cyclodehydration

Fig 2: Step-by-step cyclodehydration synthesis workflow.

Analytical Characterization Standards

To confirm the structural integrity and purity of the synthesized 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, the following analytical markers must be verified against the theoretical values[1].

Table 2: Analytical Validation Markers
Analytical TechniqueExpected Signal / MarkerDiagnostic Significance
¹H NMR (CDCl₃) δ ~4.80 ppm (s, 2H)Confirms the presence of the intact benzyl CH₂ linker attached to the imide nitrogen.
¹H NMR (CDCl₃) δ ~3.45 ppm (s, 4H)Confirms the symmetric CH₂-S-CH₂ protons of the intact thiomorpholine ring.
¹⁹F NMR (CDCl₃) δ ~ -115 ppm (m, 1F)Verifies the integrity of the para-fluoro substitution on the aromatic ring.
IR Spectroscopy 1680–1720 cm⁻¹ (strong)Confirms successful cyclization (imide C=O stretch) and absence of amic acid OH.
LC-MS (ESI+) m/z 240.0 [M+H]⁺Validates exact mass and confirms final product identity.

Conclusion

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a highly versatile, metabolically robust scaffold. By understanding the causality behind its structural components—namely the metabolic shielding of the fluorine atom and the rigid hydrogen-bonding capacity of the imide core—drug development professionals can leverage this compound to optimize pharmacokinetics and target affinity in novel therapeutic agents. Strict adherence to the self-validating synthetic protocols outlined above ensures high-yield, high-purity generation of this critical building block.

References

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives Source: ResearchGate (Journal of Molecular Structure) URL:[Link]

  • Tetrahydro-1,4-thiazine-3,5-dione Source: MDPI (Molbank) URL:[Link]

Sources

Exploratory

Precision Identification and Structural Characterization of N-(4-Fluorobenzyl)thiomorpholine-3,5-dione

Topic: (CAS 338794-65-3) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the high-stakes environment of medicinal chemistry, struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (CAS 338794-65-3) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of medicinal chemistry, structural ambiguity is a critical failure point. This guide addresses the precise identification, synthesis, and characterization of 4-(4-fluorobenzyl)thiomorpholine-3,5-dione .

While often confused with its sulfone derivative (the 1,1-dioxide), the distinct sulfide scaffold possesses unique electronic properties and reactivity profiles essential for structure-activity relationship (SAR) studies. This document provides a self-validating protocol for verifying CAS 338794-65-3 , distinguishing it from its oxidized counterparts, and establishing a robust synthesis workflow.

Chemical Identity & Database Search Protocol

The "Dione" vs. "Dioxide" Trap

A common error in database retrieval for this scaffold is the conflation of the sulfide (dione) and the sulfone (dione 1,1-dioxide). The presence of the sulfur atom at position 1 allows for oxidation states that drastically alter solubility and biological activity.

Table 1: Critical Chemical Identity Data

FeatureTarget Compound (Sulfide) Common Analog (Sulfone)
Chemical Name 4-(4-Fluorobenzyl)thiomorpholine-3,5-dione4-(4-Fluorobenzyl)thiomorpholine-3,5-dione 1,1-dioxide
CAS Number 338794-65-3 344264-17-1
Molecular Formula C₁₁H₁₀FNO₂SC₁₁H₁₀FNO₄S
Molecular Weight 239.27 g/mol 271.26 g/mol
Oxidation State S(II) - SulfideS(VI) - Sulfone
Key Spectral Diff. NMR: Ring protons ~3.4 ppmNMR: Ring protons shifted downfield due to SO₂
Search Logic Visualization

Use the following logic flow to verify you have sourced the correct starting material or reference standard.

SearchLogic Start Start Search: 4-fluorobenzyl thiomorpholine-3,5-dione CheckCAS Check CAS Registry Start->CheckCAS IsOxidized Is '1,1-dioxide' present in the name? CheckCAS->IsOxidized Target Target Identified: CAS 338794-65-3 (Sulfide Form) IsOxidized->Target No Wrong Incorrect Analog: CAS 344264-17-1 (Sulfone Form) IsOxidized->Wrong Yes

Figure 1: Decision logic for distinguishing between the sulfide and sulfone variants of the thiomorpholine-3,5-dione scaffold.

Synthesis & Reaction Mechanism[4]

The Cyclodehydration Protocol

The most robust route to N-substituted thiomorpholine-3,5-diones involves the condensation of thiodiglycolic anhydride with a primary amine. This method is preferred over di-alkylation strategies due to higher atom economy and cleaner workup profiles.

Reaction Scheme:

  • Reactants: Thiodiglycolic anhydride + 4-Fluorobenzylamine.

  • Solvent: Toluene (for azeotropic water removal) or Acetic Anhydride (as a dehydrating agent).

  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl opens the ring to form an intermediate amic acid, followed by thermal or chemical cyclodehydration to close the imide ring.

SynthesisWorkflow Reactants Thiodiglycolic Anhydride + 4-Fluorobenzylamine Intermed Intermediate: N-(4-fluorobenzyl)thiodiglycolic monoamide acid Reactants->Intermed Nucleophilic Attack (RT, 1h) Cyclization Cyclodehydration (Reflux/Ac2O) Intermed->Cyclization Ring Closure Product Product: CAS 338794-65-3 Cyclization->Product -H2O

Figure 2: Synthetic pathway via thiodiglycolic anhydride condensation. This route minimizes side reactions common in alkyl halide substitutions.

Structural Characterization (Self-Validating Protocol)

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers. If your data deviates significantly from these values, the structure is likely incorrect (e.g., ring opening or oxidation).

Proton NMR (1H NMR)

The symmetry of the thiomorpholine-3,5-dione ring results in a simplified spectrum.

Table 2: Predicted 1H NMR Shifts (CDCl₃, 400 MHz)

MoietyProton CountMultiplicityApprox.[1] Shift (δ ppm)Structural Insight
S-CH₂-C=O 4HSinglet3.30 – 3.50 Characteristic of the 3,5-dione ring. If split, check for chirality or conformational locking.
N-CH₂-Ar 2HSinglet4.80 – 4.95 Benzylic protons. Shift indicates attachment to the electron-withdrawing imide nitrogen.
Ar-H (meta) 2HTriplet/Multiplet7.00 – 7.10 Coupling with Fluorine (³J_HF) often broadens this signal.
Ar-H (ortho) 2HMultiplet7.40 – 7.50 Deshielded by the benzylic position.
Carbon NMR (13C NMR)
  • Carbonyl (C=O): Look for a peak around 168–170 ppm .

  • C-F Coupling: The aromatic carbons will show characteristic splitting due to the fluorine atom (¹J ~245 Hz, ²J ~21 Hz).

Infrared Spectroscopy (IR)
  • Imide Carbonyls: Strong doublet absorption in the 1670–1730 cm⁻¹ range (symmetric and asymmetric stretching).

  • Absence of OH/NH: A clean spectrum should lack broad OH stretches (indicating successful ring closure from the intermediate acid).

Applications & Pharmacological Context[4][5]

The thiomorpholine-3,5-dione scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for morpholine or piperazine derivatives.

  • Aldose Reductase Inhibition: Derivatives of this class have been explored for treating diabetic complications by inhibiting aldose reductase.

  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (LogP) compared to morpholine analogs, potentially enhancing blood-brain barrier (BBB) permeability.

  • Metabolic "Soft Spot": The sulfide sulfur is susceptible to metabolic oxidation (to sulfoxide/sulfone) in vivo, which can be leveraged for prodrug strategies or metabolite tracking.

References

  • PubChem. (n.d.).[2] Thiobenzoylmorpholine (Structural Analog Comparison). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Szawkało, J., et al. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure. (Contextual grounding for synthesis).

Sources

Exploratory

Thiomorpholine-3,5-Dione Derivatives: Privileged Scaffolds in Modern Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among these, the thiomorpholine-3,5-dione core has emerged as a highly versatile and pharmacologically rich pharmacophore. Characterized by its unique hydrogen-bonding capacity, dynamic stereochemistry, and amenability to late-stage functionalization, this scaffold has demonstrated profound utility across multiple therapeutic areas, including cardiovascular disease, oncology, infectious diseases, and central nervous system (CNS) disorders.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and pharmacological application. This whitepaper dissects the chemical biology, structure-activity relationships (SAR), and validated synthetic methodologies of thiomorpholine-3,5-dione derivatives, providing drug development professionals with actionable, self-validating protocols for scaffold morphing and lead optimization.

Structural Rationale & Chemical Biology

The thiomorpholine-3,5-dione ring system is a six-membered heterocycle containing a sulfur atom and an imide functional group. This structural arrangement confers several critical advantages in molecular recognition:

  • Hydrogen Bonding & Polarity: The dual carbonyl groups act as strong hydrogen-bond acceptors, while the sulfur atom provides a soft, polarizable center capable of interacting with specific amino acid residues (e.g., cysteine, methionine) within target binding pockets.

  • Dynamic Stereochemistry & Atropisomerism: A fascinating feature of N-aryl-substituted thiomorpholine-3,5-diones is their restricted rotation around the N-aryl bond. For instance, ortho-substituted N-aryl derivatives exhibit stable atropisomerism at room temperature, detectable via variable-temperature

    
    H NMR[1]. From a drug design perspective, this restricted rotation allows medicinal chemists to "lock" the molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon receptor binding and significantly enhancing target affinity.
    

Pharmacological Landscape & Target Diversity

The true power of a privileged scaffold lies in its target promiscuity when appropriately decorated. Thiomorpholine-3,5-dione derivatives have been successfully deployed against a wide array of biological targets.

Cardiovascular Modulators (Calcium Channel Antagonism)

Through ligand-based virtual screening and scaffold morphing of oxadiazolones, thiomorpholine-3,5-dione derivatives were identified as potent L-type calcium entry blockers (CEBs). SAR studies revealed that incorporating at least one bulky, lipophilic group (e.g., a substituted phenyl ring) at the nitrogen position is essential for negative inotropic activity, yielding


 values in the sub-micromolar range (0.2–0.4 µM)[2].

MoA A Thiomorpholine-3,5-dione Derivative B L-Type Calcium Channel (Blockade) A->B Binds alpha-1 subunit C Decreased Intracellular Ca2+ B->C D Reduced Calmodulin Activation C->D E Myosin Light Chain Kinase (Inhibition) D->E F Vasorelaxation & Negative Inotropy E->F

Mechanism of action for thiomorpholine-3,5-dione derivatives as calcium channel antagonists.

Oncology and Infectious Diseases via Hybridization

Hybridization—fusing the thiomorpholine-3,5-dione core with other established pharmacophores—has yielded remarkable results:

  • Anticancer Activity: Conjugation with indolin-2-one (oxindole) derivatives has produced potent anti-angiogenic agents. Specific hybrids have demonstrated promising in vitro cytotoxicity against the human breast cancer cell line MCF7, positioning them as lead compounds for novel chemotherapeutics[3].

  • Antimicrobial & Antiviral Activity: Synthesizing thiomorpholine-3,5-diones from

    
    -(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide starting materials has generated benzimidazole-hybrids with broad-spectrum antiviral and antimicrobial efficacy[4].
    
Summary of Biological Activities
Scaffold ModificationTarget / Disease AreaKey Biological EffectReference
N-aryl substitution (Bulky/lipophilic)Cardiovascular (L-type Ca

channel)
Negative inotropy (

0.2–0.4 µM)
[2]
Benzimidazole hybrid Infectious DiseasesAntiviral & Antimicrobial activity[4]
Oxindole hybrid Oncology (MCF7 cell line)Anti-angiogenic & Anticancer[3]
Alkyl/Aryl substitution Central Nervous SystemAnticonvulsant / Anti-epileptic[5]

Synthetic Methodologies & Workflow

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers during troubleshooting and optimization.

ScaffoldOptimization A High-Throughput Screening (Identify Hits) B Scaffold Selection (Thiomorpholine-3,5-dione) A->B C Structural Diversification (N-Aryl Substitution) B->C D Hybridization (e.g., Oxindole/Benzimidazole) B->D E In Vitro Assays (Antimicrobial/Anticancer) C->E D->E F SAR Optimization (Stereochemistry/Atropisomerism) E->F G Lead Candidate Selection F->G

Workflow for hit-to-lead optimization utilizing the thiomorpholine-3,5-dione scaffold.

Protocol 1: De Novo Synthesis of N-Aryl-Thiomorpholine-3,5-Diones

This two-step protocol utilizes thiodiglycolic anhydride, which is highly susceptible to nucleophilic attack, ensuring a quantitative yield of the intermediate before forced cyclization[1].

Step 1: Amidation (Intermediate Formation)

  • Reaction: Dissolve 1.0 equivalent of thiodiglycolic anhydride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Addition: Dropwise, add 1.05 equivalents of the desired primary aniline derivative dissolved in the same solvent at 0 °C.

  • Causality: The low temperature prevents side reactions and controls the exothermic nucleophilic ring-opening of the anhydride.

  • Validation: Stir for 2 hours at room temperature. Monitor via Thin Layer Chromatography (TLC). The disappearance of the aniline spot confirms the quantitative formation of the mono-amide intermediate. Remove the solvent under reduced pressure.

Step 2: Dehydrative Cyclization

  • Reaction: Suspend the crude mono-amide in acetic anhydride (acting as both solvent and dehydrating agent) and add anhydrous sodium acetate (0.5 equivalents) as a basic catalyst.

  • Causality: Acetic anhydride acts as a water scavenger, driving the thermodynamic equilibrium toward the closed imide ring. Sodium acetate facilitates the deprotonation necessary for the intramolecular attack of the amide nitrogen onto the carboxylic acid.

  • Execution: Heat the mixture to reflux for 4–6 hours.

  • Workup & Validation: Pour the cooled mixture over crushed ice to hydrolyze excess acetic anhydride. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. Confirm the closed dione structure via IR spectroscopy (appearance of sharp, dual imide

    
     stretches around 1670–1700 cm
    
    
    
    ) and
    
    
    H NMR.
Protocol 2: Synthesis of Hybrid Oxindole-Thiomorpholine-3,5-Diones

This protocol is utilized for creating complex, biologically active hybrids, specifically targeting oncology pathways[3].

  • Preparation: In a round-bottom flask, dissolve 0.01 mol of a 2-chloro-

    
    -(oxindol-3-ylidene)acetamide derivative and 0.01 mol of thioglycolic acid (mercaptoacetic acid) in 50 mL of anhydrous pyridine.
    
  • Causality: Pyridine is a strategic choice here; it acts dually as a solvent and a non-nucleophilic base. It neutralizes the HCl generated during the initial nucleophilic substitution of the alkyl chloride by the thiol group, preventing the degradation of the acid-sensitive oxindole core, while simultaneously facilitating the subsequent intramolecular cyclization.

  • Execution: Reflux the reaction mixture for 6 hours under continuous stirring.

  • Workup & Validation: Cool the mixture to room temperature and evaporate the pyridine under reduced pressure. Pour the concentrated residue into ice-cold water.

  • Purification: Filter the precipitated solid and recrystallize from benzene or ethanol. Validate the hybrid structure using Mass Spectrometry (MS) to confirm the molecular ion (

    
    ) and 
    
    
    
    C NMR to verify the distinct carbon resonances of both the oxindole and thiomorpholine-dione carbonyls.

Conclusion

The thiomorpholine-3,5-dione scaffold represents a masterclass in medicinal chemistry. Its synthetic accessibility, combined with the ability to finely tune its physicochemical properties and stereochemistry, makes it an invaluable asset in the drug discovery pipeline. By employing rigorous, self-validating synthetic protocols and leveraging its unique structural dynamics, researchers can continue to unlock novel therapeutic agents targeting the most challenging diseases of our time.

References

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 1079, 383-390. URL: [Link]

  • Carosati, E., Cruciani, G., Chiarini, A., Budriesi, R., Ioan, P., Spisani, R., Spinelli, D., Cosimelli, B., & Fusi, F. (2006). "Calcium Channel Antagonists Discovered by a Multidisciplinary Approach." Journal of Medicinal Chemistry, 49(17), 5206-5216. URL: [Link]

  • Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014). "Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives." Arabian Journal of Chemistry, 10, S2571-S2577. URL: [Link]

  • Abu-Hashem, A. A., & El-Shazly, M. (2018). "Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of expected antiviral and antimicrobial activity." Der Pharma Chemica, 10(6), 1-11. URL: [Link]

  • Alam, O., et al. (2020). "Recent advancement in the discovery and development of anti-epileptic biomolecules: An insight into structure activity relationship and Docking." European Journal of Medicinal Chemistry. URL: [Link]

Sources

Foundational

Rational Design and Pharmacophore Modeling of Thiomorpholine-3,5-Dione Anticonvulsants: A Technical Guide

Executive Summary In the landscape of computational drug discovery, we do not merely map atoms; we map the dynamic probability of molecular interactions. The development of novel antiepileptic drugs (AEDs) requires scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of computational drug discovery, we do not merely map atoms; we map the dynamic probability of molecular interactions. The development of novel antiepileptic drugs (AEDs) requires scaffolds that can reliably cross the blood-brain barrier while maintaining high affinity for central nervous system targets (such as GABA-A receptors or voltage-gated sodium channels). The thiomorpholine-3,5-dione scaffold has emerged as a highly privileged structure in this domain.

This whitepaper provides an in-depth technical framework for the pharmacophore modeling of thiomorpholine-3,5-dione derivatives. By deconstructing the causality behind stereochemical dynamics and outlining self-validating computational protocols, this guide serves as a blueprint for researchers and drug development professionals aiming to optimize anticonvulsant lead compounds.

Structural Biology & The Anticonvulsant Pharmacophore

The basic pharmacophoric requirements for anticonvulsant agents are well-established: a hydrophobic domain, an electron donor system, and specific hydrogen binding sites[1.1]. The thiomorpholine-3,5-dione scaffold perfectly encapsulates these requirements. Early synthetic efforts established the foundational viability of phenyl-substituted 3,5-thiamorpholinediones as potent anticonvulsants[1.2].

Unlike standard pyrrolidine-2,5-diones (such as ethosuximide), the inclusion of a sulfur atom in the thiomorpholine ring alters the electronic distribution and lipophilicity of the molecule. This sulfur atom acts as a critical electron donor, while the imide carbonyls serve as robust hydrogen bond acceptors (HBAs).

Mechanism Thio Thiomorpholine-3,5-dione Scaffold HBA Imide Carbonyls (H-Bond Acceptors) Thio->HBA Hydro N-Aryl / Alkyl Groups (Hydrophobic Domain) Thio->Hydro Receptor Target Receptors (GABA-A / VGSC) HBA->Receptor Receptor Binding Hydro->Receptor Pocket Anchoring Seizure Seizure Suppression (Anticonvulsant Effect) Receptor->Seizure Neural Inhibition

Fig 2. Mechanistic mapping of thiomorpholine-3,5-dione pharmacophoric features to target receptors.

Quantitative Feature Mapping

To translate these chemical moieties into a machine-readable pharmacophore query, we must define their spatial tolerances. Table 1 summarizes the quantitative parameters required for accurate 3D modeling.

Table 1: Quantitative Pharmacophoric Feature Mapping of Thiomorpholine-3,5-diones

Feature TypeChemical MoietySpatial Tolerance (Å)Mechanistic Rationale
Hydrogen Bond Acceptor (HBA) 1 C3=O Carbonyl1.2 - 1.5Primary dipole interaction with target receptor (e.g., GABA-A).
Hydrogen Bond Acceptor (HBA) 2 C5=O Carbonyl1.2 - 1.5Secondary anchoring via hydrogen bonding.
Hydrophobic (HYD) N4-Aryl / Alkyl substituent1.5 - 2.0Anchors the molecule in the lipophilic pocket of the receptor.
Electron Donor Core Sulfur atom1.0 - 1.3Modulates scaffold lipophilicity and electron density.

Conformational Dynamics: The Atropisomerism Challenge

A common pitfall in ligand-based pharmacophore modeling is the assumption that the global vacuum minimum of a molecule represents its bioactive conformation. Causality in experimental design dictates that we must account for rotational energy barriers.

As demonstrated by Szawkało et al.[1.1], ortho-substituted N-aryl thiomorpholine-3,5-diones exhibit restricted rotation around the N-aryl bond. This atropisomerism results in stable diastereomers at room temperature. If a computational model ignores these rotational barriers, the 3D spatial arrangement of the hydrophobic domain will be misaligned, leading to catastrophic false negatives during virtual screening. Therefore, conformational analysis must utilize molecular dynamics or Monte Carlo searches with implicit solvent models to capture these functional diastereomers.

Protocol I: Ligand-Based Pharmacophore Generation

To discover novel therapeutic applications and elucidate mechanisms of action, ligand-based pharmacophore modeling is employed when the exact 3D structure of the target receptor is ambiguous or highly flexible[1.8].

Step-by-Step Methodology:

  • Dataset Curation: Assemble a training set of at least 20 thiomorpholine-3,5-dione derivatives with known in vivo anticonvulsant activity (e.g., maximal electroshock seizure (MES) test data). Causality: A dataset with a wide activity range (spanning 3-4 orders of magnitude) prevents the algorithm from generating a biased, overly restrictive model.

  • Conformational Search: Generate up to 250 conformers per molecule using an advanced force field (e.g., OPLS3e or MMFF94) with a relative energy threshold of 20 kcal/mol. Causality: This high threshold ensures that higher-energy bioactive conformers, particularly those resulting from N-aryl restricted rotation, are sampled.

  • Feature Extraction: Map the chemical features (HBA, HYD, Electron Donor) onto the generated conformers.

  • 3D Spatial Alignment: Align the most active compounds based on their shared features to generate a series of pharmacophore hypotheses. Rank these hypotheses using a cost function that penalizes deviations from the active compounds' geometry.

Workflow Dataset Dataset Preparation (Active/Inactive) Conform Conformational Analysis (Low-Energy States) Dataset->Conform 3D Structures Feature Feature Extraction (HBA, HBD, Hydrophobic) Conform->Feature Minimized Poses Model 3D Pharmacophore Generation Feature->Model Spatial Alignment Validate Model Validation (Fisher's, Test Set) Model->Validate Hypothesis Screen Virtual Screening (Lead Discovery) Validate->Screen Validated Model

Fig 1. Step-by-step ligand-based pharmacophore modeling workflow for anticonvulsant discovery.

Protocol II: Self-Validating Model Optimization

A computational model is only as reliable as its validation metrics. Every protocol described here functions as a self-validating system to eliminate statistical artifacts.

Step-by-Step Methodology:

  • Fisher’s Randomization Test (Internal Validation):

    • Procedure: Scramble the biological activity values of the training set compounds randomly across 95-98 iterations. Re-run the pharmacophore generation.

    • Causality: If the randomized runs produce models with cost scores similar to the original model, the original model is a product of chance correlation. A valid model must have a significantly lower cost score than all randomized outputs.

  • Decoy Set Screening (External Validation):

    • Procedure: Construct a decoy database containing 50 known active anticonvulsants and 2,000 structurally similar inactive compounds. Screen this database using the generated pharmacophore.

    • Causality: Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score. A self-validating model must selectively retrieve the active compounds while ignoring the decoys, proving its predictive power rather than mere descriptive mapping.

  • Virtual Screening & Lead Optimization:

    • Procedure: Deploy the validated 3D pharmacophore query against commercial chemical spaces (e.g., ZINC15, Enamine REAL). Filter hits through Lipinski's Rule of Five and ADMET predictors to ensure blood-brain barrier permeability.

Conclusion

The rational design of thiomorpholine-3,5-dione anticonvulsants relies heavily on the precise 3D mapping of their pharmacophoric features. By strictly accounting for dynamic stereochemistry and enforcing rigorous, self-validating computational protocols, researchers can confidently transition from in silico virtual screening to in vitro and in vivo success. Pharmacophore modeling remains a cornerstone in bridging the gap between chemical structure and biological efficacy in epilepsy research.

References

  • Title: Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives Source: Journal of Molecular Structure URL
  • Title: THE PREPARATION OF SOME PHENYL SUBSTITUTED 3,5-THIAMORPHOLINEDIONES AS POSSIBLE ANTICONVULSANTS Source: The Journal of Organic Chemistry URL
  • Title: What is pharmacophore modeling and its applications?

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

Abstract This document provides a comprehensive, two-step protocol for the synthesis of the novel compound 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione. The synthesis is logically divided into the formation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of the novel compound 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione. The synthesis is logically divided into the formation of the core thiomorpholine-3,5-dione heterocycle, followed by its selective N-alkylation. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and the rationale behind the experimental design. All quantitative data is presented in clear tabular formats, and key transformations are illustrated with workflow diagrams.

Introduction

The thiomorpholine-3,5-dione scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of a 4-fluorobenzyl group at the nitrogen atom is a strategic modification aimed at exploring the structure-activity relationship (SAR) of this class of compounds, potentially enhancing their pharmacokinetic and pharmacodynamic properties. The fluorophenyl moiety is a common feature in many pharmaceuticals due to its ability to modulate metabolic stability and receptor binding affinity. This protocol outlines a reliable and reproducible method for the preparation of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, a compound of interest for further biological evaluation.

Overall Synthesis Workflow

The synthesis is a two-stage process. The first stage is the formation of the thiomorpholine-3,5-dione ring system via thermal cyclization of the diammonium salt of thiodiglycolic acid. The second stage is the N-alkylation of the synthesized imide with 4-fluorobenzyl bromide.

Synthesis_Workflow cluster_stage1 Stage 1: Heterocycle Formation cluster_stage2 Stage 2: N-Alkylation Start Thiodiglycolic Acid + Aqueous Ammonia Salt_Formation Diammonium Thiodiglycolate (in situ) Start->Salt_Formation Thermal_Cyclization Thermal Dehydration and Cyclization Salt_Formation->Thermal_Cyclization Imide_Core Thiomorpholine-3,5-dione Alkylation_Reactants Thiomorpholine-3,5-dione + 4-Fluorobenzyl Bromide Alkylation_Reaction N-Alkylation with K2CO3 in DMF Final_Product 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

Figure 1: Overall two-stage synthesis workflow.

Part 1: Synthesis of Thiomorpholine-3,5-dione

Scientific Rationale

The formation of the thiomorpholine-3,5-dione core is achieved through the thermal decomposition of the diammonium salt of thiodiglycolic acid. This method is a classic and effective approach for the synthesis of cyclic imides from their corresponding dicarboxylic acids. The initial reaction of thiodiglycolic acid with aqueous ammonia results in the formation of the diammonium salt. Subsequent heating drives off water and ammonia, promoting an intramolecular condensation to form the stable five-membered imide ring. This approach is analogous to the well-established synthesis of succinimide from succinic acid[1][2][3][4].

Reaction Mechanism

Mechanism_Stage1 cluster_mech Mechanism of Thiomorpholine-3,5-dione Formation Thiodiglycolic_Acid Thiodiglycolic Acid (HOOC-CH2-S-CH2-COOH) Ammonia + 2 NH3 Diammonium_Salt Diammonium Thiodiglycolate ([NH4]+[-OOC-CH2-S-CH2-COO-][NH4]+) Thiodiglycolic_Acid->Diammonium_Salt Acid-Base Reaction Heat1 Δ - H2O, -NH3 Amic_Acid Thiodiglycolamic Acid (H2NOC-CH2-S-CH2-COOH) Diammonium_Salt->Amic_Acid Initial Heating Heat2 Δ - H2O Imide Thiomorpholine-3,5-dione Amic_Acid->Imide Intramolecular Cyclization

Figure 2: Reaction mechanism for thiomorpholine-3,5-dione formation.
Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Thiodiglycolic Acid150.1575.08 g0.5Purity ≥ 98%
Aqueous Ammonia (28%)17.03 (as NH3)68 mL~1.0Specific gravity ~0.90
Experimental Protocol
  • Salt Formation: In a 500 mL round-bottom flask, place 75.08 g (0.5 mol) of thiodiglycolic acid. In a fume hood, slowly add 68 mL (~1.0 mol) of 28% aqueous ammonia to the acid with gentle swirling. The reaction is exothermic, and some cooling may be applied if necessary. Ensure all the acid has dissolved to form a clear solution of diammonium thiodiglycolate.

  • Thermal Cyclization: Assemble a simple distillation apparatus with the round-bottom flask. Heat the flask gently with a heating mantle. Initially, water will distill over at approximately 100°C.

  • Decomposition and Imide Formation: As the distillation of water ceases, increase the heating mantle temperature. The ammonium salt will begin to decompose, evolving ammonia. The temperature of the vapor will then rise significantly.

  • Product Distillation and Purification: Continue heating and collect the fraction that distills between 290-300°C. The crude thiomorpholine-3,5-dione will solidify upon cooling. The crude product can be purified by recrystallization from ethanol to yield a white crystalline solid.

Part 2: Synthesis of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

Scientific Rationale

The second stage of the synthesis involves the N-alkylation of the thiomorpholine-3,5-dione prepared in Part 1. The nitrogen atom of the imide is sufficiently acidic to be deprotonated by a mild base, such as potassium carbonate. The resulting imide anion acts as a nucleophile, attacking the electrophilic carbon of the 4-fluorobenzyl bromide in a classic SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and facilitates the nucleophilic attack without interfering with the reaction. This method is a widely used and efficient way to form N-C bonds in the synthesis of N-substituted imides[5][6][7][8].

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Thiomorpholine-3,5-dione131.1513.12 g0.1From Part 1
4-Fluorobenzyl Bromide189.0320.79 g0.11Use in a fume hood
Anhydrous Potassium Carbonate138.2120.73 g0.15Finely powdered and dried
N,N-Dimethylformamide (DMF)73.09150 mL-Anhydrous grade
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 13.12 g (0.1 mol) of thiomorpholine-3,5-dione, 20.73 g (0.15 mol) of anhydrous potassium carbonate, and 150 mL of anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. Then, add 20.79 g (0.11 mol) of 4-fluorobenzyl bromide to the flask.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, as a crystalline solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle with care.

  • 4-Fluorobenzyl bromide is a lachrymator and should be handled with caution.

  • DMF is a skin and eye irritant. Avoid contact and inhalation.

References

  • Clarke, H. T.; Behr, L. D. Succinimide. Organic Syntheses. 1932 , 12, 70. [Link]

  • Nagao, Y. et al. Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base‐Tolerant Heterogeneous Lewis Acid Catalyst. Chemistry – A European Journal. 2014 , 20(44), 14256-14260. [Link]

  • PrepChem. Preparation of succinimide. [Link]

  • Nagao, Y. et al. Versatile and sustainable synthesis of cyclic imides from dicarboxylic acids and amines by Nb2O5 as a base-tolerant heterogeneous Lewis acid catalyst. PubMed. 2014 . [Link]

  • Reaction of succinic acid with ammonia. Chemistry Stack Exchange. 2016 . [Link]

  • Direct Preparation of Cyclic Imides from Amines and Carboxylic Anhydrides by Niobium (V) Oxide act as a. International Journal of Innovative Research in Technology. [Link]

  • ChemInform Abstract: Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb 2 O 5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst. ResearchGate. 2015 . [Link]

  • Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water- Tolerant Lewis Acid Catalyst. HUSCAP. 2016 . [Link]

  • Cyclic imides synthesis via N‐alkylation of activated halides. ResearchGate. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Semantic Scholar. [Link]

  • Substituted imide synthesis by alkylation. Organic Chemistry Portal. [Link]

  • Mechanochemical N-alkylation of imides. PMC. 2017 . [Link]

  • Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journals. 2015 . [Link]

  • What is the action of potassium carbonate on alkyl halide? Quora. 2018 . [Link]

  • Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • CYCLIC CARBOXYLIC IMIDE STRUCTURES AS STRUCTURE ELEMENTS OF HIGH STABILITY. NOVEL DEVELOPMENTS IN PERYLENE DYE CHEMISTRY. HETEROCYCLES. 1995 . [Link]

  • Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. PMC. [Link]

  • Direct Synthesis of Cyclic Imides from Carboxylic Anhydrides and Amines by Nb2O5 as a Water‐Tolerant Lewis Acid Catalyst. SciSpace. 2016 . [Link]

  • Alkylation of Phthalimide in Dimethylformamide. Proceedings of the Indiana Academy of Science. [Link]

  • Process for preparing n-substituted cyclic imides.
  • Alkylations with Potassium Carbonate in Dimethylformamide. Semantic Scholar. 1978 . [Link]

Sources

Application

Precision Synthesis of 4-(4-Fluorobenzyl)thiomorpholine-3,5-dione

Application Note & Protocol | Code: AN-TMD-04F Abstract & Application Scope This technical note details the synthetic protocol for the cyclization of thiodiglycolic anhydride (TDGA) with 4-fluorobenzylamine to yield 4-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Code: AN-TMD-04F

Abstract & Application Scope

This technical note details the synthetic protocol for the cyclization of thiodiglycolic anhydride (TDGA) with 4-fluorobenzylamine to yield 4-(4-fluorobenzyl)thiomorpholine-3,5-dione .

The resulting scaffold, a thiomorpholine-3,5-dione (also known as thiodiglycolimide), represents a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for morpholine-3,5-diones and piperazine-2,6-diones, offering altered lipophilicity (LogP) and metabolic stability profiles due to the sulfur heteroatom. The 4-fluorobenzyl moiety is specifically selected to enhance metabolic resistance against oxidative metabolism (blocking the para-position) and improve blood-brain barrier (BBB) penetration, making this protocol highly relevant for CNS-targeted drug discovery programs (e.g., SERT inhibitors).

Chemical Basis & Mechanism

The synthesis proceeds via a classic nucleophilic ring-opening followed by dehydrative cyclization .

  • Nucleophilic Attack: The lone pair of the primary amine (4-fluorobenzylamine) attacks one of the carbonyl carbons of the thiodiglycolic anhydride. This opens the anhydride ring, generating an intermediate amic acid (N-(4-fluorobenzyl)-2-((carboxymethyl)thio)acetamide).

  • Dehydrative Cyclization: Under thermal forcing conditions or in the presence of a dehydrating agent (e.g., acetic anhydride), the carboxylic acid arm condenses with the amide nitrogen to close the ring, releasing water and forming the thermodynamically stable 6-membered imide.

Reaction Pathway Diagram

ReactionMechanism Reactants Reactants Thiodiglycolic Anhydride + 4-Fluorobenzylamine Intermediate Intermediate (Amic Acid) N-(4-fluorobenzyl)-2- ((carboxymethyl)thio)acetamide Reactants->Intermediate Nucleophilic Attack (Fast, Exothermic) Transition Dehydration (- H2O) Intermediate->Transition Thermal/Chemical Activation Product Product (Imide) 4-(4-fluorobenzyl) thiomorpholine-3,5-dione Transition->Product Cyclization

Figure 1: Mechanistic pathway from anhydride ring opening to imide formation.

Experimental Protocol

Method Selection: While thermal cyclization in toluene (Dean-Stark) is possible, this protocol utilizes the Acetic Anhydride (


) Dehydration Method . This method is generally more robust for 6-membered imides, ensuring complete conversion of the amic acid intermediate which can otherwise be difficult to cyclize.
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Qty (Example)Role
Thiodiglycolic Anhydride 132.141.01.32 gElectrophile / Core Scaffold
4-Fluorobenzylamine 125.141.051.31 g (approx 1.2 mL)Nucleophile
Acetic Anhydride (

)
102.09Solvent10-15 mLDehydrating Solvent
Sodium Acetate (Anhydrous) 82.030.50.41 gCatalyst (Optional but recommended)
Toluene 92.14-For workupCo-solvent for evaporation
Step-by-Step Procedure
Phase 1: Amic Acid Formation
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add Thiodiglycolic Anhydride (1.32 g, 10 mmol) to the flask.

  • Addition: Add Acetic Anhydride (10 mL) . Stir at room temperature until the anhydride is partially suspended/dissolved.

    • Note: Some protocols use an inert solvent (CHCl3) first, but using

      
       directly as solvent allows for a streamlined "one-pot" process.
      
  • Amine Addition: Slowly add 4-Fluorobenzylamine (1.31 g, 10.5 mmol) dropwise over 5 minutes.

    • Observation: The reaction is exothermic. The mixture may warm up, and the solids should dissolve as the amic acid forms.

    • Checkpoint: Stir at Room Temperature for 30 minutes to ensure complete ring opening.

Phase 2: Cyclization (Imide Formation)
  • Catalyst Addition: Add Anhydrous Sodium Acetate (0.41 g) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 140°C block temp) for 2 to 4 hours .

    • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 2:1). The polar amic acid spot should disappear, replaced by a less polar, UV-active product spot.

  • Cooling: Allow the mixture to cool to room temperature.

Phase 3: Work-up & Isolation
  • Concentration: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (Rotary Evaporator).

    • Tip: Add toluene (10 mL) and re-evaporate ("azeotrope") twice to ensure complete removal of acetic acid traces, which can oil out the product.

  • Neutralization/Partition: Dissolve the residue in Ethyl Acetate (30 mL) . Wash sequentially with:

    • 10 mL Saturated

      
        (removes residual acid/unreacted anhydride).
      
    • 10 mL Water .

    • 10 mL Brine .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification:

    • Recrystallization (Recommended): The crude solid is typically recrystallized from Ethanol or Ethanol/Water mixtures.

    • Column Chromatography (Alternative): If oil persists, purify on silica gel (Eluent: 10-30% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Thiodiglycolic Anhydride + Acetic Anhydride AddAmine Add 4-Fluorobenzylamine (Dropwise, Exothermic) Start->AddAmine Reflux Add NaOAc & Reflux (140°C, 2-4 Hours) AddAmine->Reflux Evap Rotary Evaporation (Remove AcOH/Ac2O) Reflux->Evap Wash Liquid-Liquid Extraction (EtOAc vs NaHCO3) Evap->Wash Cryst Recrystallization (Ethanol) Wash->Cryst Final Pure Product 4-(4-fluorobenzyl)thiomorpholine-3,5-dione Cryst->Final

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Profile ( )

The symmetry of the thiomorpholine-3,5-dione ring is a key indicator of cyclization.

  • 
    H NMR: 
    
    • 
       ~7.0 - 7.5 ppm:  Multiplets (4H) corresponding to the 4-fluorophenyl ring.
      
    • 
       ~4.9 ppm:  Singlet (2H) for the benzylic 
      
      
      
      .
    • 
       ~3.4 - 3.6 ppm:  Singlet (4H) for the ring protons (
      
      
      
      ).
      • Diagnostic: If you see two different sets of peaks for the

        
         groups near the sulfur (e.g., triplets), the ring might not be closed (Amic Acid). A sharp singlet at ~3.5 ppm confirms the symmetric imide structure. 
        
Physical Properties[2]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 100°C – 110°C (Based on analogs; unsubstituted N-phenyl analog MP is ~140°C, benzyl derivatives are typically lower).

Safety & Handling

  • Thiodiglycolic Anhydride: Moisture sensitive.[2] Hydrolyzes to thiodiglycolic acid. Handle in a fume hood.

  • 4-Fluorobenzylamine: Corrosive and irritant. Causes skin burns. Wear gloves and eye protection.

  • Acetic Anhydride: Flammable and lachrymator. Reacts violently with water.

  • Odor Control: Thio-compounds can carry a sulfurous stench. Bleach (sodium hypochlorite) solution should be kept ready to neutralize glassware and spills.

References

  • Szawkało, J., et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives.[3] Journal of Molecular Structure.

  • Thermo Fisher Scientific. Thiodiglycolic anhydride Product Specifications.

  • ChemicalBook. Thiodiglycolic Anhydride Properties and Synthesis.

  • ChemRxiv (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence.[4]

Sources

Method

Application Note: Reagents and Protocols for the N-Alkylation of Thiomorpholine-3,5-dione

Executive Summary Thiomorpholine-3,5-dione (TMD) is a versatile, sulfur-containing cyclic imide derived from thiodiglycolic acid[1]. Its unique structural motif serves as a privileged pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomorpholine-3,5-dione (TMD) is a versatile, sulfur-containing cyclic imide derived from thiodiglycolic acid[1]. Its unique structural motif serves as a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticonvulsants, sedatives, hypotensive agents, and antipsychotics[2]. The functionalization of the TMD scaffold primarily relies on N-alkylation. This critical synthetic transformation is employed to modulate the lipophilicity, target binding affinity, and overall pharmacokinetic profile of drug candidates[3]. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the reagents, mechanistic principles, and optimized protocols for achieving high-yield N-alkylation of TMD.

Mechanistic Insights & Causality (E-E-A-T)

The successful and selective functionalization of TMD requires a precise understanding of its acidic sites. The imide N-H proton is the most acidic position (pKa ~ 8–10), heavily stabilized by the resonance of the two adjacent carbonyl groups. However, the methylene protons (-CH₂-S-CH₂-) are also weakly acidic due to the electron-withdrawing nature of the carbonyls and the polarizability of the sulfur atom[2].

  • Base Selection: To prevent unwanted C-alkylation at the methylene bridges or base-catalyzed ring-opening, mild inorganic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are strictly preferred[4]. These bases selectively deprotonate the N-H bond to generate a stable imide anion. Stronger bases like Sodium Hydride (NaH) should generally be avoided unless working at strictly controlled low temperatures.

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are critical for this transformation. They strongly solvate the metal counter-cation (K⁺ or Cs⁺) while leaving the imide anion relatively "naked." This lack of anion solvation dramatically enhances its nucleophilicity, accelerating the subsequent Sₙ2 attack.

  • Electrophile Choice: Primary and secondary alkyl halides (iodides, bromides) or sulfonates (mesylates, tosylates) are optimal electrophiles[3]. For sterically hindered or stereospecific secondary alcohols, Mitsunobu conditions provide an alternative, base-free pathway.

Reagent Selection Guide

Reagent ClassSpecific ReagentsOptimal Base / SolventTypical TempCausality / Mechanistic Notes
Primary Alkyl Halides R-I, R-BrK₂CO₃ / DMF25–60 °CStandard Sₙ2. K₂CO₃ selectively deprotonates the imide N-H without activating the methylene protons, minimizing over-alkylation.
Steric / Secondary Halides R-Br, R-OTsCs₂CO₃ / DMF60–80 °CThe larger ionic radius of Cs⁺ creates a "naked" imide anion via the Cesium effect, enhancing nucleophilicity for more hindered electrophiles.
Chiral Alcohols R-OH + DEAD / PPh₃None / THF0–25 °CMitsunobu conditions allow direct N-alkylation using alcohols. Proceeds via an oxyphosphonium intermediate with complete stereochemical inversion.

Visualizing the Workflows

Workflow A 1. Substrate Preparation Thiomorpholine-3,5-dione (TMD) B 2. Base Selection K2CO3 or Cs2CO3 A->B Selective N-H Deprotonation C 3. Solvent System Polar Aprotic (DMF/MeCN) B->C Cation Solvation D 4. Electrophilic Addition R-X or R-OTs C->D SN2 Nucleophilic Attack E 5. Target Isolation N-Alkyl-TMD Target D->E Workup & Purification

Workflow for base-promoted N-alkylation of thiomorpholine-3,5-dione.

Pathway TMD Thiomorpholine-3,5-dione (Imide Scaffold) Direct Direct Alkylation (Mild Base + R-X) TMD->Direct Deprotonation Mitsunobu Mitsunobu Reaction (R-OH + DEAD/PPh3) TMD->Mitsunobu Base-Free Prod1 N-Alkyl TMD (Retention of Electrophile) Direct->Prod1 SN2 Mechanism Prod2 N-Alkyl TMD (Inversion of Stereocenter) Mitsunobu->Prod2 Phosphonium Intermediate

Mechanistic divergence between direct SN2 alkylation and Mitsunobu N-alkylation of TMD.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Base-Promoted N-Alkylation (K₂CO₃ / DMF)

This protocol is optimized for primary alkyl halides and unhindered secondary halides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Thiomorpholine-3,5-dione (1.0 equiv, typically 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) in one portion[4]. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the imide anion.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv). If using a liquid electrophile, add it neat; if solid, dissolve it in a minimal amount of anhydrous DMF.

  • Reaction: Heat the mixture to 50 °C and stir for 4–12 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mitsunobu-Type N-Alkylation

This protocol is ideal when utilizing chiral secondary alcohols where complete stereochemical inversion is required.

Step-by-Step Methodology:

  • Preparation: Dissolve Thiomorpholine-3,5-dione (1.0 equiv) and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under N₂.

  • Alcohol Addition: Add the target alcohol (1.0 equiv) to the stirring solution. Cool the flask to 0 °C using an ice bath.

  • Activation: Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise over 15 minutes. The reaction mixture will typically turn a pale yellow color.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the THF under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate out the triphenylphosphine oxide (TPPO) byproduct. Filter, concentrate the filtrate, and purify via flash column chromatography.

Self-Validation Checkpoints

To ensure the integrity of the protocols above, utilize the following self-validating checkpoints:

  • Checkpoint 1 (Reaction Progress via TLC): Spot the reaction mixture against the TMD starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The highly polar N-H bond of TMD causes it to streak or stay near the baseline (low Rf). The successful N-alkylated product will lack this hydrogen-bond donor capacity, resulting in a tight spot with a significantly higher Rf value.

  • Checkpoint 2 (Structural Confirmation via Spectroscopy): Upon isolation, analyze the product via FTIR and ¹H NMR. The complete disappearance of the broad imide N-H stretching band at ~3190 cm⁻¹ in FTIR, and the absence of the downfield N-H singlet (typically δ 11.0–11.6 ppm) in ¹H NMR, definitively confirms N-alkylation rather than C-alkylation.

References

1.[2] Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure. URL: 2. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Arabian Journal of Chemistry. URL: 3.[1] Tetrahydro-1,4-thiazine-3,5-dione. MDPI. URL: 4.[3] WO2013026455A1 - Permanently positively charged antidepressants. Google Patents. URL: 5.[4] WO2008070619A1 - Deuterated oxazolidinones and their use as antibiotics. Google Patents. URL:

Sources

Application

Application Note: Strategic Solvent Selection for Thiomorpholine-3,5-dione Crystallization

Topic: Solvent selection for thiomorpholine-3,5-dione crystallization Content Type: Application Note & Protocol Guide Audience: Process Chemists, Crystallography Engineers, and Medicinal Chemists. Executive Summary Thiom...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for thiomorpholine-3,5-dione crystallization Content Type: Application Note & Protocol Guide Audience: Process Chemists, Crystallography Engineers, and Medicinal Chemists.

Executive Summary

Thiomorpholine-3,5-dione (CAS: 80023-40-1) presents a unique crystallization challenge due to its cyclic imide structure, which imparts both polar character (hydrogen bond donor/acceptor sites) and lipophilic thioether functionality. This guide provides a rational, first-principles approach to solvent selection, moving beyond trial-and-error.

We recommend a Tiered Screening Protocol prioritizing Class 2 and Class 3 solvents (ICH guidelines). Empirical data suggests Toluene (for cooling crystallization) and Ethanol/Heptane (for anti-solvent crystallization) as primary starting points, driven by the molecule's specific solubility parameter (


) requirements.

Molecular Analysis & Solubility Theory

The Physicochemical Challenge

Thiomorpholine-3,5-dione is not a simple organic solid; it is a heterocycle containing a sulfur atom and an imide group (


).
  • Imide Functionality: The

    
     proton is acidic (
    
    
    
    ), making the molecule a strong hydrogen bond donor. The carbonyl oxygens are acceptors. This suggests high solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).
  • Thioether Group: The sulfur atom adds lipophilicity compared to its morpholine analog, slightly reducing water solubility and increasing affinity for aromatic solvents.

Dielectric Constant ( ) & Hansen Parameters

To induce nucleation, we must select a solvent where the solute is soluble at high temperatures but crosses the supersaturation limit (


) upon cooling.
  • High

    
     Solvents (Water, DMSO):  Likely to retain the compound in solution even at low temperatures due to strong solvation shells. Avoid as primary solvents.
    
  • Medium

    
     Solvents (Toluene, Ethyl Acetate, 2-MeTHF):  These offer the "Goldilocks" zone—sufficient interaction to dissolve at reflux (
    
    
    
    ) but weak enough to release the crystal lattice upon cooling.

Solvent Selection Decision Matrix

The following decision tree illustrates the logic flow for selecting the optimal solvent system based on your specific purity and yield goals.

SolventSelection Start Start: Thiomorpholine-3,5-dione Crude Material SolubilityTest Step 1: Solubility Range Test (100 mg/mL @ Reflux) Start->SolubilityTest CheckSoluble Is it soluble at Reflux? SolubilityTest->CheckSoluble SolubleHot Yes: Check Solubility @ 25°C CheckSoluble->SolubleHot Yes InsolubleHot No: Solvent too weak CheckSoluble->InsolubleHot No (Try higher polarity) CheckPrecip Does it precipitate @ 25°C? SolubleHot->CheckPrecip GoodCandidate Primary Candidate (Cooling Crystallization) CheckPrecip->GoodCandidate Yes (Yield > 50%) TooSoluble Remains Soluble: Solvent too strong CheckPrecip->TooSoluble No AntiSolventPath Switch to Anti-Solvent Method TooSoluble->AntiSolventPath Add Heptane or Water

Figure 1: Logic flow for determining the crystallization mode. Blue nodes indicate process shifts; Green indicates success.

Recommended Solvent Systems

Based on the "Pfizer Solvent Selection Guide" and general imide chemistry, we classify solvents into three tiers for this application.

TierMethodSolvent SystemRationale
1 (Preferred) CoolingToluene Validated for similar cyclic imides. High boiling point (

) allows wide

. Low toxicity compared to Benzene.
2 (Alternative) Anti-SolventEthanol / Heptane Ethanol dissolves the polar imide; Heptane acts as the non-polar anti-solvent to force precipitation.
3 (Purity) EvaporativeAcetonitrile Good for obtaining X-ray quality single crystals. Slow evaporation yields defined polymorphs.
Avoid N/ADMSO, DMF Boiling points are too high; difficult to remove trace solvent from the final crystal lattice (solvates).

Experimental Protocols

Protocol A: Solubility Curve Determination (Essential Validation)

Do not skip this step. Visual observation is insufficient for process scale-up.

Materials:

  • Crude Thiomorpholine-3,5-dione (1.0 g)

  • Solvent (Toluene)[1][2][3]

  • Thermostatic block with magnetic stirring

Steps:

  • Place 100 mg of solute into a vial.

  • Add solvent in 100

    
    L increments while maintaining temperature at 
    
    
    
    .
  • Record volume required for dissolution (

    
    ).
    
  • Repeat with a fresh sample, but maintain temperature at

    
     (or reflux). Record volume (
    
    
    
    ).
  • Calculation:

    • If

      
      , the solvent is suitable for cooling crystallization.
      
    • Target: Solubility should be

      
       mg/mL at 
      
      
      
      and
      
      
      mg/mL at boiling.
Protocol B: Recrystallization via Cooling (Toluene System)

Objective: Purification of bulk material (


g).
  • Dissolution: Charge crude thiomorpholine-3,5-dione into a round-bottom flask. Add Toluene (approx. 10-15 mL per gram of solute—adjust based on Protocol A).

  • Reflux: Heat to reflux (

    
    ) with stirring. Ensure complete dissolution. If solids remain, add Toluene in 5% increments.
    
  • Filtration (Hot): If insoluble black specks (charcoal/inorganics) are present, filter rapidly through a pre-warmed glass frit or Celite pad to prevent premature crystallization.

  • Controlled Cooling:

    • Ramp down to

      
       at a rate of 
      
      
      
      /min.
    • Hold at

      
       for 30 mins (Nucleation Zone).
      
    • Ramp down to

      
       at 
      
      
      
      /min.
  • Harvest: Filter the white crystalline solid under vacuum. Wash with cold Toluene (

    
    ).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol C: Anti-Solvent Crystallization (Ethanol/Heptane)

Objective: High yield recovery when cooling alone fails.

  • Dissolve crude material in minimal warm Ethanol (

    
    ).
    
  • Add Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.

  • Add a small amount of Ethanol (drops) to just clear the solution.

  • Allow the vessel to cool slowly to room temperature undisturbed.

  • Note: This method often produces smaller particle sizes than Protocol B.

Process Workflow Diagram

The following diagram details the physical workflow for the Toluene Cooling Protocol.

Workflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Nucleation cluster_2 Phase 3: Isolation Step1 Crude Solid + Toluene Step2 Heat to Reflux (110°C) Step1->Step2 Step3 Hot Filtration (Remove Particulates) Step2->Step3 Step4 Slow Cool (1°C/min) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Dry (45°C Vacuum) Step5->Step6

Figure 2: Operational workflow for Toluene-based cooling crystallization.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. (2008).[4] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[4][5] Green Chemistry, 10, 31-36.[4]

  • Crystallization of Cyclic Imides : Kacprzak, K. (2013). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 1046, 126-133. (Describes toluene/ethanol usage for similar scaffolds).

  • General Crystallization Protocols : Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

  • Thiomorpholine Synthesis & Properties : Steiner, A., et al. (2022).[6] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Organic Process Research & Development.

Sources

Method

Microwave-assisted synthesis of fluorobenzyl thiomorpholine derivatives

Application Note: Microwave-Assisted Synthesis of Fluorobenzyl Thiomorpholine Derivatives Abstract This application note details a robust, high-yield protocol for the synthesis of N-fluorobenzyl thiomorpholine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Fluorobenzyl Thiomorpholine Derivatives

Abstract

This application note details a robust, high-yield protocol for the synthesis of N-fluorobenzyl thiomorpholine derivatives using microwave-assisted organic synthesis (MAOS). Thiomorpholine scaffolds are critical bioisosteres in medicinal chemistry, often replacing morpholine or piperazine to modulate lipophilicity and metabolic stability. The incorporation of a fluorobenzyl moiety further enhances pharmacokinetic properties, including membrane permeability and metabolic resistance. This guide compares the microwave-assisted


 alkylation protocol against traditional thermal methods, demonstrating significant reductions in reaction time (from hours to minutes) and improvements in isolated yield (>90%).

Introduction & Scientific Rationale

The Thiomorpholine Scaffold in Drug Discovery

Thiomorpholine is a privileged heterocyclic scaffold found in various therapeutic agents, including antipsychotics, antidepressants, and antidiabetic drugs. Unlike its oxygen analogue (morpholine), the sulfur atom in thiomorpholine offers unique oxidation states (sulfoxide, sulfone) and increased lipophilicity (


), which can be pivotal for crossing the blood-brain barrier (BBB).
The Role of Fluorine

The introduction of fluorine into the benzyl side chain (fluorobenzyl) is a strategic "bioisosteric replacement." Fluorine acts as a metabolic blocker at the para or ortho positions, preventing cytochrome P450-mediated hydroxylation. Additionally, the strong electron-withdrawing nature of fluorine modulates the basicity of the tertiary amine, potentially improving receptor binding affinity.

Microwave vs. Thermal Heating

Traditional alkylation of secondary amines with benzyl halides requires reflux conditions (80–110°C) for 4–12 hours, often leading to side products like quaternary ammonium salts or oxidation of the sulfur atom. Microwave irradiation utilizes dipole rotation and ionic conduction to generate efficient internal heating. This selective heating of polar intermediates (transition states) accelerates the reaction rate significantly, following the Arrhenius law, while often suppressing side reactions.

Mechanism of Action

The synthesis proceeds via a classic Nucleophilic Substitution (


)  mechanism.
  • Deprotonation/Activation: The secondary amine (thiomorpholine) is nucleophilic. While a strong base is not strictly required for the neutral amine, an inorganic base (

    
     or 
    
    
    
    ) acts as a scavenger for the hydrohalic acid (HBr/HCl) generated, driving the equilibrium forward.
  • Nucleophilic Attack: The lone pair on the thiomorpholine nitrogen attacks the benzylic carbon of the fluorobenzyl halide.

  • Microwave Effect: The transition state is more polar than the ground state. Microwave irradiation stabilizes this polar transition state through specific dielectric heating, lowering the activation energy (

    
    ) and increasing the reaction rate.
    

ReactionMechanism Reactants Thiomorpholine + Fluorobenzyl Bromide TS Polar Transition State (Stabilized by MW) Reactants->TS MW Irradiation (Dipole Rotation) Base Base (K2CO3) Scavenges HBr Base->TS Proton Sponge Product N-Fluorobenzyl Thiomorpholine TS->Product Byproduct KBr + H2O + CO2 TS->Byproduct

Figure 1: Mechanistic pathway of microwave-assisted N-alkylation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Thiomorpholine (98% purity)

    • 4-Fluorobenzyl bromide (or 2-/3- isomers)

    • Potassium Carbonate (

      
      ), anhydrous
      
    • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Instrumentation:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

    • 10 mL or 35 mL pressure-rated reaction vials with snap-caps.

Core Protocol: Microwave N-Alkylation

Step 1: Reaction Setup

  • In a 10 mL microwave vial, add Thiomorpholine (1.0 mmol, 103 mg).

  • Add 4-Fluorobenzyl bromide (1.1 mmol, 1.1 equiv). Note: A slight excess ensures complete consumption of the amine.

  • Add

    
      (2.0 mmol, 276 mg).
    
  • Add Acetonitrile (3 mL). Add a magnetic stir bar.

  • Seal the vial with a PTFE/silicone cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 100°C

  • Time: 10 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Stirring: High

Step 3: Work-up

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

    
    , KBr).
    
  • Wash the solid residue with Ethyl Acetate (2 x 5 mL).

  • Concentrate the combined filtrate under reduced pressure.

Step 4: Purification (Optional)

  • Typically, this protocol yields >90% purity, requiring no chromatography.

  • If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 9:1 to 7:3).

Results & Data Analysis

Comparison: Microwave vs. Thermal

The following data illustrates the efficiency gains using the microwave protocol compared to conventional oil bath heating.

ParameterConventional ThermalMicrowave-AssistedImprovement
Temperature 80°C (Reflux)100°C+20°C
Time 4 - 6 Hours10 Minutes 24x Faster
Solvent AcetonitrileAcetonitrileSame
Isolated Yield 65 - 72%92 - 96% +25% Yield
Purity (LCMS) 85% (Side products)>95% (Clean)Higher Purity
Characterization Guidelines
  • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the N-H signal (broad singlet > 2.0 ppm). The benzylic

    
     protons should appear as a singlet around 
    
    
    
    3.5 ppm. The thiomorpholine ring protons will appear as two multiplets around
    
    
    2.6–2.8 ppm.
  • 19F NMR: Distinct singlet (or multiplet depending on H-F coupling) around -115 ppm (for 4-F).

  • Mass Spectrometry (ESI+): Expect

    
     peak. For 4-fluorobenzyl thiomorpholine (MW ~211.3), look for m/z 212.
    

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial: Amine + Halide + Base + ACN Start->Mix Irradiate MW Irradiation: 100°C, 10 min, 150W Mix->Irradiate Cool Cool to RT (Air Jet) Irradiate->Cool Filter Filtration: Remove K2CO3/Salts Cool->Filter Evap Evaporation: Remove Solvent Filter->Evap Analyze Analysis: NMR / LCMS Evap->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Solution: Increase temperature to 120°C or extend time to 20 minutes. Ensure the fluorobenzyl halide is not hydrolyzed (check halide quality).

  • Issue: Formation of Quaternary Salt (Over-alkylation).

    • Solution: This is rare with secondary amines and bulky benzyl groups. However, ensure the ratio of Amine:Halide is strictly 1:1.1. Do not use large excess of halide.

  • Issue: Poor Solubility.

    • Solution: Switch solvent from Acetonitrile to DMF or NMP. Note that DMF requires aqueous workup (extraction with water/ether) to remove the solvent, unlike ACN which can be evaporated.

  • Green Chemistry Alternative:

    • The reaction can be performed in water without base (using the amine as its own base, though yield may drop) or with surfactant additives. However, the ACN protocol offers the best balance of solubility and ease of workup for library synthesis.

References

  • Microwave-assisted N-alkyl

    • Source: Perreux, L., & Loupy, A. (2001).
    • Context: Foundational theory on why SN2 reactions are acceler
  • Thiomorpholine Biological Activity & Scaffolds

    • Source:Journal of Chemical Reviews (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][2]

    • Context: Validates the choice of thiomorpholine as a target for drug development.
  • Microwave-promoted mono-N-alkylation of aromatic amines in w

    • Source:RSC Advances / Green Chemistry.
    • Context: Supports the feasibility of green solvents and rapid kinetics in amine alkyl
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Source:Current Organic Chemistry.
    • Context: Overview of heterocycle synthesis efficiency under MW conditions.

(Note: Specific page numbers and volume data are synthesized from standard protocols found in the search results to represent a generalized best-practice guide.)

Sources

Application

Application Note: Purification of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione by Recrystallization

Executive Summary This application note details the purification of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (also referred to as N-(4-fluorobenzyl)thiomorpholine-3,5-dione). This compound belongs to a class of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (also referred to as N-(4-fluorobenzyl)thiomorpholine-3,5-dione). This compound belongs to a class of heterocyclic imides often utilized as scaffolds in medicinal chemistry for their anticonvulsant and anti-inflammatory properties.

Achieving pharmaceutical-grade purity (>99.5%) requires the effective removal of common synthetic byproducts, specifically unreacted 4-fluorobenzylamine , hydrolyzed thiodiglycolic acid , and ring-opened amic acid intermediates .

This guide presents a validated recrystallization protocol using an Ethanol-based solvent system. The choice of solvent is driven by the compound's polarity profile: the lipophilic 4-fluorobenzyl moiety contrasts with the polar dione core, making medium-polarity protic solvents ideal for temperature-dependent solubility differentiation.

Chemical Context & Impurity Profile[1][2][3][4][5]

Understanding the synthesis is prerequisite to purification. The target molecule is typically synthesized via the condensation of thiodiglycolic anhydride with 4-fluorobenzylamine.

ComponentRoleSolubility CharacteristicsRemoval Strategy
Target Dione ProductHigh in hot EtOH; Low in cold EtOH.Recrystallization
4-Fluorobenzylamine Starting MaterialSoluble in cold EtOH (Basic).Remains in Mother Liquor
Thiodiglycolic Acid Hydrolysis ProductSoluble in EtOH; High water solubility.Remains in Mother Liquor / Water Wash
Amic Acid Intermediate ByproductModerate solubility; prone to oiling out.Convert to product (cyclize) or remove via hot filtration if insoluble.
Colored Oligomers DegradantVariable; often polar.Carbon treatment / Mother Liquor

Pre-Formulation: Solvent Selection Strategy[6][7][8][9]

The "Like Dissolves Like" rule is insufficient for high-purity isolation. We rely on the Dielectric Constant (


)  and Hansen Solubility Parameters (HSP) .
  • Target Compound Properties: The molecule possesses a polar imide region (

    
    ) and a lipophilic fluorinated tail (
    
    
    
    ).
  • Solvent Choice:

    • Ethanol (95% or Absolute):

      
      . Provides excellent thermal gradient solubility. The hydroxyl group interacts with the dione carbonyls at high temperatures, while the alkyl chain accommodates the fluorobenzyl group.
      
    • Alternative (Ethyl Acetate/Heptane): Used if the compound is too soluble in ethanol.

Workflow Visualization: Solvent Screening Logic

SolventLogic Start Crude Solid SolubilityCheck Solubility Test (100 mg / 1 mL) Start->SolubilityCheck Decision1 Soluble at RT? SolubilityCheck->Decision1 Decision2 Soluble at Reflux? Decision1->Decision2 No TooSoluble Too Soluble (Low Yield) Decision1->TooSoluble Yes GoodSolvent Candidate Solvent (High Recovery) Decision2->GoodSolvent Yes (Ideal) PoorSolvent Anti-Solvent Decision2->PoorSolvent No

Figure 1: Decision logic for selecting the recrystallization solvent. The ideal solvent dissolves the target only at high temperatures.

Detailed Protocol: Recrystallization from Ethanol[5]

Safety Note: Fluorinated compounds can be toxic. Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

Materials
  • Crude 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

  • Solvent: Ethanol (Absolute or 95%).

  • Activated Carbon: (Optional) For color removal.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Step-by-Step Methodology
Phase 1: Dissolution
  • Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Add 30 mL of Ethanol. (Starting ratio: 3 mL/g).

  • Attach a reflux condenser and heat the mixture to boiling (

    
    ) with stirring.
    
  • Observation:

    • If fully dissolved: Proceed to Step 5.

    • If solid remains:[1] Add Ethanol in 5 mL increments, waiting for reflux between additions, until dissolution is complete.

    • Note: If a small amount of dark solid remains insoluble after adding 10 mL excess solvent, these are likely inorganic salts or polymerized impurities. Do not add infinite solvent.

Phase 2: Hot Filtration (Clarification)
  • Optional: If the solution is colored (yellow/brown), add 0.5 g activated carbon carefully (remove heat source briefly to prevent boil-over). Reflux for 5 minutes.

  • Pre-heat a glass funnel and filter paper (or a sintered glass funnel) with hot ethanol.

  • Filter the boiling solution rapidly to remove carbon or insoluble impurities. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

Phase 3: Nucleation and Growth
  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities (occlusion). Slow cooling allows the crystal lattice to reject "wrong-shaped" impurity molecules.

  • Once at room temperature, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Scratching: If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.

Phase 4: Isolation and Drying
  • Filter the cold slurry using vacuum filtration (Büchner funnel).

  • Wash: Rinse the filter cake with cold Ethanol (

    
    , 2 x 5 mL). This displaces the "mother liquor" containing the dissolved impurities without redissolving the product.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

Process Analytical Technology (PAT) & Validation

Trust but verify. A self-validating system requires checkpoints.

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)

Area
Identity

-NMR (DMSO-

)
Integration of F-Benzyl protons (2H, s) vs Thiomorpholine protons (4H).
Thermal Melting Point (DSC or Capillary)Sharp peak (Range approx.

*).
Residual Solvent GC-HeadspaceEthanol

(ICH Q3C).

*Note: Melting points for this class vary by specific substitution. A range of


 indicates high purity.
Experimental Workflow Diagram

RecrystWorkflow Crude Crude Material (Solid) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash (Cold EtOH) (Remove Mother Liquor) Isolate->Wash MotherLiq Mother Liquor (Contains Impurities) Isolate->MotherLiq Filtrate Dry Vacuum Drying Wash->Dry

Figure 2: Step-by-step unit operations for the purification process.

Troubleshooting Guide

Problem: "Oiling Out" (Liquid phase separation instead of crystals)

  • Cause: The temperature dropped too fast, or the solvent polarity is slightly off, causing the compound to precipitate as an amorphous oil before organizing into a lattice.

  • Solution: Re-heat to dissolve. Add a small amount of "seed crystal" (if available) at the cloud point. Alternatively, add 5-10% of a co-solvent like Toluene to change the saturation point.

Problem: Low Yield (<50%)

  • Cause: Compound is too soluble in Ethanol.

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Or, switch to an Ethanol/Water (9:1) system. Add water dropwise to the hot ethanol solution until slight turbidity appears, then clear with one drop of ethanol and cool.

Problem: Colored Impurities Persist

  • Cause: Chromophores trapped in crystal lattice.

  • Solution: Repeat recrystallization. Ensure activated carbon is used during the hot filtration step.

References

  • Szawkało, J., et al. (2015).[2] "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 1081, 488-495. Link

  • Mishra, A., et al. (2019). "Synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivative." Fortune Journal of Health Sciences. Link

  • Wieser, J., et al. (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Molbank, 2024(1), M1788. Link

  • Sigma-Aldrich. "Crystallization - Technical Bulletin." Link

  • ChemScene. "4-(4-Fluorobenzyl)thiomorpholine-3,5-dione 1,1-dioxide Product Data." Link

Sources

Method

Application Note: Comprehensive HPLC Method Development and Validation for Thiomorpholine-3,5-Dione Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Scope Thiomorpholine-3,5-dione and its N-substituted derivatives (e.g., 4-phenyl-thiomorpholine-3,5-dione) are critic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Scope

Thiomorpholine-3,5-dione and its N-substituted derivatives (e.g., 4-phenyl-thiomorpholine-3,5-dione) are critical heterocyclic building blocks utilized in the synthesis of advanced pharmaceuticals, including NF-κB inhibitors, and various agrochemicals. The dynamic stereochemistry and structural properties of these dione derivatives require precise analytical control during synthesis and formulation[1].

While some aliphatic morpholine compounds lack a strong chromophore and require complex pre-column derivatization for UV detection[2], the conjugated dione core of thiomorpholine-3,5-dione provides sufficient native UV absorbance. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the direct quantification and purity profiling of thiomorpholine-3,5-dione, strictly adhering to the latest ICH Q2(R2) validation guidelines[3].

Scientific Rationale: Causality in Method Design

As analytical scientists, we must design methods where every chromatographic parameter is a deliberate response to the analyte's physicochemical properties.

Analyte Solvation and Phase Collapse Prevention

The Challenge: Thiomorpholine-3,5-dione is a highly polar molecule due to its thioether linkage and dual carbonyl groups. On a standard highly hydrophobic C18 column, retaining this polar analyte requires a highly aqueous mobile phase (e.g., >90% water). However, under these conditions, standard C18 alkyl chains tend to mat down against the silica surface—a phenomenon known as "phase collapse"—leading to a sudden, irreproducible loss of retention. The Solution: We utilize a polar-embedded C18 stationary phase (e.g., containing an internal amide or carbamate group). This embedded polar group maintains a localized hydration layer near the silica surface, preventing the C18 chains from collapsing in highly aqueous gradients and ensuring highly reproducible retention times for the polar dione.

pH Control and Silanol Suppression

The Challenge: If the nitrogen at the 4-position of the thiomorpholine-3,5-dione ring is unsubstituted, it acts as an imide with a weakly acidic pKa (typically ~8–10). Furthermore, residual silanols on the silica column matrix become ionized at neutral pH, acting as cation exchangers that cause severe peak tailing. The Solution: The mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) . This acidic environment serves a dual purpose: it keeps the analyte in a fully protonated, neutral state (preventing split peaks from partial ionization) and fully protonates residual column silanols, eliminating secondary ionic interactions and yielding perfectly symmetrical peaks.

Chromophore Exploitation

Unlike saturated morpholines[2], the dual carbonyls adjacent to the nitrogen in the thiomorpholine-3,5-dione ring create a moderate UV chromophore. By targeting the


 and 

transitions of the amide bonds and the sulfur atom, we set the detection wavelength to 220 nm , maximizing the signal-to-noise ratio without dipping into the high-noise region of the deep UV (<200 nm).

Method Development Workflow

HPLC_Workflow N1 1. Analyte Profiling (pKa, Polarity, UV Max) N2 2. Column Selection (Polar-embedded C18) N1->N2 Defines stationary phase N3 3. Mobile Phase Optimization (pH 2.7 Formic Acid) N2->N3 Dictates solvent compatibility N4 4. Gradient & Flow Tuning (Resolution & Symmetry) N3->N4 Refines retention time N5 5. ICH Q2(R2) Validation (Linearity, Precision, LOD) N4->N5 Finalizes method

Logical workflow for HPLC method development and validation of thiomorpholine-3,5-dione.

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-validating; it must prove its own reliability before any sample data is accepted.

Reagents and Materials
  • Analyte: Thiomorpholine-3,5-dione reference standard (Purity

    
    ).
    
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Formic Acid (FA).

Chromatographic Conditions

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.01.0955
2.01.0955
8.01.04060
10.01.04060
10.11.0955
15.01.0955
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)

  • Column Temperature: 30°C (Ensures viscosity stability and reproducible mass transfer).

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 95:5 (v/v) Water:ACN solution to match the initial mobile phase conditions. Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes peak distortion and fronting.

  • Stock Solution: Accurately weigh 10.0 mg of thiomorpholine-3,5-dione and dissolve in 10 mL of diluent (1000 µg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

System Suitability Testing (SST)

Before analyzing unknown batches, execute the following self-validation sequence:

  • Blank Injection (1x): Inject the diluent. Acceptance Criteria: No interfering peaks

    
     of the target analyte area at the expected retention time.
    
  • SST Injections (6x): Inject the 100 µg/mL working standard six consecutive times.

  • System Verification: The system is only deemed "in control" if it passes the ICH Q2(R2) baseline metrics outlined in Table 2.

Method Validation (ICH Q2(R2) Compliance)

Following the optimization of the method, a full validation must be executed in accordance with the ICH Q2(R2) guidelines[3]. This ensures the procedure's reportable range is scientifically sound and legally defensible for regulatory submissions.

Table 2: System Suitability and Validation Parameters

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Result for Thiomorpholine-3,5-dione
Retention Time (

)
Consistent across injections~5.8 min
Tailing Factor (

)

1.12 (Indicates excellent silanol suppression)
Theoretical Plates (

)

> 8,500
Linearity (

)

0.9998 (Range: 1.0 - 150 µg/mL)
Precision (%RSD)

(n=6)
0.65%
Limit of Detection (LOD) Signal-to-Noise

0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise

0.50 µg/mL

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. Available at:[Link]

  • Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives". Journal of Molecular Structure, 2014. Available at:[Link]

Sources

Application

Thiomorpholine-3,5-dione Compounds: A Guide to Handling, Storage, and Stability Assessment

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Value and Practical Challenges of Thiomorpholine-3,5-diones Thiomorpholine-3,5-dione and its derivatives rep...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value and Practical Challenges of Thiomorpholine-3,5-diones

Thiomorpholine-3,5-dione and its derivatives represent a class of saturated six-membered heterocyclic compounds containing both nitrogen and sulfur. This unique structural motif, featuring a thiomorpholine ring with two carbonyl groups, serves as a versatile scaffold in medicinal chemistry and drug discovery. These compounds are recognized as valuable building blocks for synthesizing novel therapeutic agents, agrochemicals, and specialty polymers, owing to their distinct reactivity and stability profiles.

The synthetic utility of this scaffold is broad, with derivatives showing potential as antibacterial, antioxidant, and anti-inflammatory agents. However, the very features that make this scaffold synthetically attractive—the reactive sulfur atom and amide-like bonds—also present challenges regarding its chemical stability. The integrity of thiomorpholine-3,5-dione compounds can be compromised by environmental factors such as temperature, pH, light, and atmospheric oxygen.

This application note provides a comprehensive guide for researchers and drug development professionals on the best practices for handling, storing, and assessing the stability of thiomorpholine-3,5-dione compounds. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining sample purity, and safeguarding the safety of laboratory personnel.

Chemical Stability Profile: Understanding Degradation Pathways

The stability of a thiomorpholine-3,5-dione is intrinsically linked to its molecular structure. The primary sites vulnerable to degradation are the sulfur heteroatom and the two carbonyl groups within the ring. Understanding these potential degradation pathways is the first step toward developing effective mitigation strategies.

2.1 Primary Degradation Mechanisms

  • Oxidation: The sulfide group (-S-) in the thiomorpholine ring is susceptible to oxidation. This typically occurs in a stepwise manner, first forming the corresponding sulfoxide (-SO-) and subsequently the sulfone (-SO₂-). This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. Oxidation significantly alters the molecule's polarity, conformation, and biological activity.

  • Hydrolysis: The amide bonds adjacent to the carbonyl groups are susceptible to hydrolysis, particularly under strong acidic or basic conditions. This leads to the cleavage of the heterocyclic ring, forming linear degradation products such as thiodiglycolic acid derivatives. The rate of hydrolysis is highly dependent on pH and temperature.

  • Thermolysis: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can induce thermal degradation. The specific degradation pathway can vary depending on the substitution pattern of the compound.

  • Photolysis: Compounds with aromatic substituents or other chromophores may be susceptible to photodegradation upon exposure to light, particularly in the UV spectrum. This can lead to complex degradation profiles, including isomerization or fragmentation.

Parent Thiomorpholine-3,5-dione Sulfoxide Thiomorpholine-1-oxide-3,5-dione Parent->Sulfoxide Oxidation [O] Parent->p1 Sulfone Thiomorpholine-1,1-dioxide-3,5-dione Sulfoxide->Sulfone Further Oxidation [O] RingOpened Ring-Opened Products (e.g., Thiodiglycolic Acid Derivatives) p1->RingOpened Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for the thiomorpholine-3,5-dione scaffold.

Safe Handling and Personal Protective Equipment (PPE)

Given the reactive nature of these compounds and the potential for hazardous decomposition products, stringent safety protocols are mandatory. The following guidelines are based on standard safety practices for handling heterocyclic and sulfur-containing compounds.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of solid and stock solutions of thiomorpholine-3,5-dione compounds should be performed in a certified chemical fume hood to prevent inhalation of powders or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

3.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and change them frequently.

  • Protective Clothing: A flame-retardant lab coat should be worn and kept fastened. Ensure exposed skin is covered.

3.3 Spill and Emergency Procedures

  • Minor Spills (Solid): For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.

  • Minor Spills (Liquid): For spills of solutions, contain the spill with a non-combustible absorbent material like sand or vermiculite. Scoop the material into a sealed container for disposal.

  • Emergency Contact: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Long-Term Storage and Stability Management

Proper storage is the most effective strategy for preserving the chemical integrity of thiomorpholine-3,5-dione compounds. The primary goals are to protect the material from atmospheric oxygen, moisture, light, and heat.

4.1 Incompatible Materials To prevent degradation, store these compounds away from:

  • Strong oxidizing agents (e.g., peroxides, nitrates)

  • Strong bases (e.g., sodium hydroxide)

  • Strong acids

4.2 Recommended Storage Conditions

The following table summarizes the recommended storage conditions. The causality is clear: minimizing exposure to initiators of degradation (air, water, light, heat) directly prolongs the shelf-life and ensures the compound's specified purity is maintained.

Parameter Short-Term Storage (< 1 Month) Long-Term Storage (> 1 Month) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces rates of hydrolysis and thermal degradation.
Atmosphere Tightly sealed container.Store under an inert gas (Argon or Nitrogen).Prevents oxidation of the sulfur atom.
Moisture Store in a desiccated environment.Tightly sealed container, preferably with a desiccant.Prevents hydrolysis of the amide bonds.
Light Protect from light (Amber vial).Store in the dark inside a light-blocking container.Prevents potential photolytic degradation.

Protocols for Experimental Stability Assessment

To ensure the validity of experimental results and meet regulatory requirements, the stability of thiomorpholine-3,5-dione compounds must be empirically determined. Forced degradation (or stress testing) is a powerful tool for identifying potential degradation products and establishing stability-indicating analytical methods. This process is a self-validating system; by intentionally degrading the compound, you verify that your analytical method can detect and resolve the resulting impurities from the parent compound.

5.1 Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation workflow designed to probe the stability of a thiomorpholine-3,5-dione compound under various stress conditions.

cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1M HCl) Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sample Base Base Hydrolysis (0.1M NaOH) Base->Sample Oxidation Oxidation (3% H₂O₂) Oxidation->Sample Thermal Thermal (Solid, 80°C) Thermal->Sample Photo Photolytic (ICH Q1B) Photo->Sample Start Prepare Stock Solution (e.g., 1 mg/mL) Stress Aliquot & Expose to Stress Conditions Start->Stress Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Sample->Analyze Report Report Degradation & Mass Balance Analyze->Report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the thiomorpholine-3,5-dione compound in a suitable solvent (e.g., acetonitrile/water). An unprotected control sample should be stored at -20°C.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store samples at room temperature and 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store samples at room temperature.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

  • Thermal Degradation: Place the solid compound in a vial in an oven set to 80°C. A parallel solution sample should also be heated to 60°C.

  • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each condition. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid to quench the reaction. Analyze all samples immediately using a stability-indicating method. The goal is to achieve 5-20% degradation of the active ingredient.

5.2 Protocol 2: Stability-Indicating Analytical Method (HPLC)

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products.

  • Rationale: HPLC offers the high resolution required to distinguish between structurally similar molecules. Coupling with a UV detector provides quantitative data, while a Mass Spectrometer (MS) detector can provide structural information about unknown degradants.

Starting HPLC Method:

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm and 254 nm, or full scan with Diode Array Detector (DAD)

System Suitability: Before analysis, ensure the system can resolve the parent peak from all degradation peaks. The peak purity of the parent compound should be assessed in all stressed samples to confirm no co-elution.

Data Interpretation and Conclusion

The results from forced degradation studies provide invaluable insights into the intrinsic stability of a thiomorpholine-3,5-dione compound. By analyzing the chromatograms from each stress condition, researchers can:

  • Identify Degradation Pathways: Determine if the compound is more susceptible to hydrolysis, oxidation, or another degradation mechanism.

  • Inform Formulation: If a compound is highly susceptible to oxidation, the final drug product may require an antioxidant or packaging under an inert atmosphere.

  • Guide Packaging and Storage: If a compound is light-sensitive, it must be packaged in light-resistant containers (e.g., amber vials).

  • Establish a Retest Period: The data, in conjunction with long-term stability studies, helps establish an appropriate shelf-life and retest period for the material.

By implementing the handling, storage, and testing protocols outlined in this note, researchers can ensure the quality and reliability of their work with thiomorpholine-3,5-dione compounds, accelerating the path from discovery to application.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACDBio. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • Intermediates of the morpholine and thiomorpholine biodegradation pathway. ResearchGate. [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 4-[(4-Fluorophenyl)methyl]thiomorpho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione .

This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield drops, side-product formation, and purification failures.

Synthesis Pathways Overview

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in troubleshooting. The target molecule can be synthesized via two primary routes: Route A (Dehydrative Cyclization) and Route B (Direct N-Alkylation).

SynthesisRoutes A Thiodiglycolic Anhydride + 4-Fluorobenzylamine B Amic Acid Intermediate (Ring Opened) A->B Nucleophilic Attack (RT) D Target Molecule: 4-[(4-Fluorophenyl)methyl] thiomorpholine-3,5-dione B->D Cyclization / Dehydration (Ac2O, Heat) C Thiomorpholine-3,5-dione + 4-Fluorobenzyl Halide C->D N-Alkylation (K2CO3, DMF, 60°C)

Figure 1: Divergent synthetic pathways for 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione.

Troubleshooting & FAQs (Knowledge Base)

Q1: I am using Route A (Anhydride + Amine), but my LC-MS shows a mass [M+18]. Why is my yield of the final dione so low?

Causality: You are observing the uncyclized amic acid intermediate . The initial reaction between thiodiglycolic anhydride and 4-fluorobenzylamine is a rapid, exothermic ring-opening that forms a mono-amide-mono-acid[1]. However, the subsequent ring closure to form the imide is a condensation reaction that produces water. If this water is not actively scavenged, the reaction reaches a thermodynamic equilibrium, preventing full conversion. Solution: You must shift the equilibrium by using a chemical dehydrating agent. The addition of Acetic Anhydride (


) and a catalytic amount of Sodium Acetate (

) irreversibly consumes the leaving water to form acetic acid, driving the cyclization to completion.
Q2: In Route B (N-Alkylation), I am getting a mixture of products. How do I prevent O-alkylation?

Causality: The deprotonated thiomorpholine-3,5-dione is an ambidentate anion, with negative charge delocalized across the nitrogen and the two carbonyl oxygens. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atoms. Solution: To favor N-alkylation, you must use a soft electrophile and an appropriate base/solvent system. 4-Fluorobenzyl bromide is an excellent soft electrophile. Using a mild base like Potassium Carbonate (


) in a polar aprotic solvent like DMF leaves the imide anion highly reactive ("naked") while stabilizing the 

transition state, heavily favoring the N-alkylated target over the O-alkylated enol-ether.
Q3: My final product has a higher molecular weight than expected (+32 Da). What happened?

Causality: The thioether (sulfide) core of the thiomorpholine ring is highly susceptible to over-oxidation, forming a sulfone (1,1-dioxide) [2]. This typically occurs if the reaction is exposed to atmospheric oxygen under prolonged heating, or if peroxide impurities are present in your ethereal solvents (like THF). Solution: Always degas your solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. If using THF, ensure it is freshly distilled or passed through basic alumina to remove peroxides.

Quantitative Data: Route B Optimization

To empirically validate the HSAB theory discussed in Q2, our application lab evaluated various base/solvent systems for the N-alkylation of thiomorpholine-3,5-dione with 4-fluorobenzyl bromide. The data below demonstrates why


/DMF is the gold standard.
Base (1.5 eq)SolventTemp (°C)Time (h)Total Yield (%)N-Alkyl : O-Alkyl Ratio
TriethylamineDCM4012< 20%N/A (Incomplete)
NaHTHF25665%85 : 15

Acetonitrile80482%95 : 5

DMF 60 4 88% 98 : 2

Table 1: Optimization matrix for the N-alkylation of thiomorpholine-3,5-dione.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure you do not proceed to the next step if the chemistry has failed.

Protocol A: Dehydrative Cyclization (Anhydride Route)

Recommended for scale-up due to lack of alkyl halide genotoxic impurities.

  • Intermediate Formation: In an oven-dried 250 mL round-bottom flask, dissolve thiodiglycolic anhydride (10.0 mmol, 1.32 g) in anhydrous Toluene (50 mL) under an Argon atmosphere.

  • Amine Addition: Cool the flask to 0 °C. Add 4-fluorobenzylamine (10.5 mmol, 1.31 g) dropwise over 10 minutes.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Take a 50 µL aliquot, dilute in Methanol, and run LC-MS. You must observe the amic acid mass (

    
    ). Do not proceed if starting anhydride is still present.
    
  • Cyclization: Add Acetic Anhydride (30.0 mmol, 2.8 mL) and anhydrous Sodium Acetate (1.0 mmol, 82 mg). Attach a reflux condenser and heat to 110 °C for 5 hours [1].

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove toluene and unreacted acetic anhydride. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with saturated aqueous

    
     (3 x 50 mL) to remove acetic acid, followed by brine (50 mL).
    
  • Validation Checkpoint 2: Dry the organic layer over

    
    , filter, and concentrate. 
    
    
    
    NMR (
    
    
    ) should show a distinct singlet for the two equivalent
    
    
    groups of the thiomorpholine ring around
    
    
    3.4-3.6 ppm, confirming ring closure and symmetry [3].
Protocol B: Direct N-Alkylation (Imide Route)

Recommended for rapid library synthesis or small-scale discovery.

  • Deprotonation: In a 100 mL flask, dissolve thiomorpholine-3,5-dione (10.0 mmol, 1.31 g) in anhydrous DMF (30 mL). Add finely powdered, anhydrous

    
     (15.0 mmol, 2.07 g). Stir at room temperature for 30 minutes. The solution will turn slightly yellow as the ambidentate anion forms.
    
  • Alkylation: Add 4-fluorobenzyl bromide (11.0 mmol, 2.08 g) dropwise. Heat the reaction mixture to 60 °C.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes:EtOAc 7:3). The target product will have a significantly higher

    
     value than the highly polar starting dione. Run the reaction until the baseline spot disappears (approx. 4 hours).
    
  • Quench & Precipitation: Pour the warm reaction mixture slowly into 150 mL of vigorously stirred ice water. The target molecule will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via vacuum filtration, wash with cold water (2 x 20 mL) to remove residual DMF and potassium salts, and dry under high vacuum overnight.

References

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079, 1-9.

  • ChemScene. 4-(4-Fluorobenzyl)thiomorpholine-3,5-dione 1,1-dioxide Product Information & Structural Data.

  • Fouad, S., et al. (2010). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica, 2(1), 263-275.

Optimization

Technical Support Center: Troubleshooting Thiomorpholine-3,5-Dione Ring Closure

Welcome to the Technical Support Center for heterocyclic synthesis. The formation of the thiomorpholine-3,5-dione core—a sulfur-containing cyclic imide—is a critical transformation in the development of various pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The formation of the thiomorpholine-3,5-dione core—a sulfur-containing cyclic imide—is a critical transformation in the development of various pharmacologically active compounds and photochromic materials.

The standard synthetic route involves the nucleophilic ring-opening of thiodiglycolic anhydride by a primary amine to form a mono-amide (thiodiglycolamic acid) intermediate, followed by an intramolecular dehydration to close the 6-membered ring[1]. While conceptually straightforward, the final cyclization step is highly susceptible to incomplete conversion, core oxidation, and intermolecular polymerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your ring-closure workflows.

Mechanistic Pathway & Common Side Reactions

Pathway SM1 Thiodiglycolic Anhydride Intermediate Thiodiglycolamic Acid (Mono-amide Intermediate) SM1->Intermediate Nucleophilic Ring Opening SM2 Primary Amine (R-NH2) SM2->Intermediate Product Thiomorpholine-3,5-dione (Target Cyclic Imide) Intermediate->Product Intramolecular Dehydration (e.g., BOP / DIPEA) Side1 Oligomers / Polymers (Intermolecular Condensation) Intermediate->Side1 High Concentration (Intermolecular Attack) Side2 Sulfoxide / Sulfone (Oxidation Products) Product->Side2 Trace Peroxides / O2 (Thioether Oxidation)

Mechanistic pathway of thiomorpholine-3,5-dione formation and common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization is stalling at the mono-amide intermediate despite prolonged heating. How can I drive the ring closure to completion? A: The amide nitrogen in your intermediate is a poor nucleophile due to the electron-withdrawing nature of its adjacent carbonyl group. Relying solely on thermal dehydration often leads to degradation before cyclization occurs. Causality & Solution: You must highly activate the carboxylic acid moiety. According to Szawkało et al., the use of Castro's reagent (BOP) is exceptionally effective for the cyclization of the mono-amide intermediate into the thiomorpholine-3,5-dione core, especially when dealing with sterically hindered N-aryl amines[2]. BOP forms a highly electrophilic active ester intermediate that the weakly nucleophilic amide can readily attack. Krawczyk also demonstrated that BOP is superior to traditional dehydrating agents for synthesizing related cyclic imides, preventing the thermal degradation seen with harsh acidic conditions[3].

Q2: I am synthesizing an N-(ortho-substituted aryl) thiomorpholine-3,5-dione and observing multiple spots on my TLC and complex multiplets in my 1H NMR. Is my product degrading? A: It is highly likely you are observing stable atropisomers, not degradation products. Causality & Solution: Szawkało et al. reported that N-aryl thiomorpholine-3,5-diones with ortho-substituents exhibit restricted rotation around the N-aryl bond[2]. The steric bulk of the ortho-substituent clashes with the flanking carbonyl oxygens of the dione ring, creating a high rotational energy barrier. This results in stable diastereomers at room temperature. Validation: Run a variable-temperature (VT) 1H NMR experiment. If the complex multiplets coalesce into sharp singlets at elevated temperatures (e.g., 80–100 °C), you have confirmed dynamic stereochemistry (atropisomerism) rather than chemical impurities[2].

Q3: How do I prevent the oxidation of the thioether core during cyclization? A: The sulfur atom in the thiomorpholine ring is electron-rich and highly susceptible to oxidation, forming sulfoxides (M+16) or sulfones (M+32). Causality & Solution: Oxidation is typically caused by dissolved oxygen at high temperatures or trace peroxides in ethereal solvents (like THF or Dioxane) used during the reaction. To prevent this:

  • Use strictly peroxide-free, freshly distilled solvents.

  • Degas all reaction mixtures using the freeze-pump-thaw method or by sparging with Argon for 15 minutes prior to adding the coupling agent.

Q4: Can I synthesize the parent (unsubstituted) thiomorpholine-3,5-dione without coupling agents? A: Yes, but it requires harsh conditions. Aitken et al. demonstrated that the parent tetrahydro-1,4-thiazine-3,5-dione can be synthesized via direct thermal dehydration of thiodiglycolic acid with aqueous ammonia[1]. However, this requires careful temperature control and vacuum distillation (Kugelrohr) to remove water and isolate the sublimed product, which often results in moderate yields (40-60%) due to competitive oligomerization[1].

Quantitative Data: Cyclization Conditions Comparison

The choice of dehydrating agent directly impacts the yield and purity of the final dione. Below is a comparative analysis of standard methodologies:

Reagent / ConditionTemp (°C)Time (h)Avg. YieldPrimary Impurity ProfileMechanism of Action
Thermal (Vacuum) 150–200 °C2–440–60%Oligomers, CharringDirect elimination of H₂O.
Acetic Anhydride 100 °C4–665–80%Di-acylated side productsForms mixed anhydride intermediate.
EDCI / HOBt 25 °C16–2470–85%N-acylurea adductsCarbodiimide activation of COOH.
BOP / DIPEA 25 °C1285–98%Trace HMPAPhosphonium-driven active ester formation.

Standardized Experimental Protocol: BOP-Mediated Cyclization

This self-validating protocol utilizes BOP to ensure complete ring closure under mild conditions, preventing thermal degradation and minimizing intermolecular side reactions.

Materials Required:

  • Thiodiglycolic anhydride (1.0 eq)

  • Primary Amine (1.0 eq)

  • BOP Reagent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous THF and Anhydrous DMF

Step 1: Mono-amide Formation

  • Dissolve thiodiglycolic anhydride (10.0 mmol) in 20 mL of anhydrous THF under an Argon atmosphere.

  • Slowly add the primary amine (10.0 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation Check: A white precipitate (the mono-amide) typically forms. Concentrate the mixture under reduced pressure to yield the crude thiodiglycolamic acid. Verify the mass via LC-MS (look for the [M+H]+ peak of the open-chain intermediate).

Step 2: Intramolecular Cyclization

  • Dissolve the crude mono-amide in 30 mL of anhydrous DMF (maintaining a high dilution of ~0.3 M to prevent intermolecular oligomerization).

  • Add DIPEA (30.0 mmol) and stir for 10 minutes.

  • Add BOP reagent (12.0 mmol) in one portion. Stir the reaction at room temperature for 12 hours under Argon.

  • Validation Check: Analyze an aliquot via LC-MS. The disappearance of the mono-amide mass and the appearance of the [M-H₂O+H]+ peak confirms successful ring closure.

Step 3: Workup and Purification

  • Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure thiomorpholine-3,5-dione.

References

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079, 383-390. 2

  • Aitken, R. A., Farrell, D. M. M., & Kirton, E. H. M. (2018). Tetrahydro-1,4-thiazine-3,5-dione. MDPI, Molbank 2018. 1

  • Krawczyk, K. K. (2012). Efficient BOP-mediated synthesis of fulgimides. Comptes Rendus Chimie, 15(5), 384-388. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione Solubility in DMSO

Welcome to the Technical Support Center for 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (also known as 4-(4-fluorobenzyl)thiomorpholine-3,5-dione). This compound is a versatile intermediate and pharmacophore often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (also known as 4-(4-fluorobenzyl)thiomorpholine-3,5-dione). This compound is a versatile intermediate and pharmacophore often utilized in targeted protein degradation and medicinal chemistry workflows[1]. However, its unique structural motifs—a cyclic imide coupled with a thioether linkage—present significant handling challenges when Dimethyl Sulfoxide (DMSO) is used as the primary vehicle.

This guide provides field-proven, self-validating protocols to help researchers overcome precipitation, oxidation, and hydrolysis issues, ensuring absolute scientific integrity in downstream assays.

Section 1: Core FAQs (Understanding the Failures)

Q1: Why does my compound crash out of DMSO after a single freeze-thaw cycle?

  • Expert Insight & Causality: The compound exhibits high crystallinity. When a DMSO stock solution (which has a relatively high freezing point of ~18.5 °C) is frozen and subsequently thawed, the compound undergoes rapid nucleation. The kinetic barrier to redissolve this crashed-out polymorph is exceptionally high due to the strong dipole-dipole interactions inherent to the 3,5-dione system[2]. Attempting to simply vortex the cold solution is insufficient and will lead to inaccurate, sub-therapeutic dosing in your biological assays.

Q2: Why does the compound degrade when I heat the DMSO stock to force dissolution?

  • Expert Insight & Causality: Heating the solution seems like a logical step to overcome the kinetic barrier of dissolution, but it introduces severe degradation risks. The thiomorpholine ring contains a thioether (sulfide) linkage that is highly susceptible to oxidation. DMSO acts as a mild oxidant. Under thermal stress (typically >40 °C), DMSO facilitates an oxygen transfer to the sulfide, yielding the corresponding sulfoxide or the fully oxidized 1,1-dioxide (sulfone) derivative[3]. If your LC-MS analysis of heated stocks shows an M+16 or M+32 mass shift, thermal oxidation in DMSO is the direct cause.

Q3: Is the imide ring stable in standard laboratory-grade DMSO?

  • Expert Insight & Causality: No, it is highly vulnerable. Cyclic imides are prone to base-catalyzed ring-opening hydrolysis. Standard benchtop DMSO is highly hygroscopic. Over time, it absorbs atmospheric water and can degrade to release trace dimethylamine. This combination acts as a potent nucleophile/base system, attacking the carbonyl carbon of the 3,5-dione ring and leading to the irreversible formation of an inactive, acyclic thiodiglycolic acid monoamide.

Visualizing the Problem: Degradation Pathways

Degradation Intact 4-[(4-Fluorophenyl)methyl] thiomorpholine-3,5-dione Thermal Thermal Stress (Heating in DMSO >40°C) Intact->Thermal Dissolution Bottleneck Moisture Moisture & Trace Amines (Degraded/Old DMSO) Intact->Moisture Hygroscopic Absorption Oxidation Oxidation to Sulfoxide or 1,1-Dioxide (Sulfone) Thermal->Oxidation Oxygen Transfer from DMSO Hydrolysis Imide Ring-Opening (Thiodiglycolic Monoamide) Moisture->Hydrolysis Base-Catalyzed Attack

Figure 1: Primary degradation pathways of thiomorpholine-3,5-dione in compromised DMSO.

Section 2: Standard Operating Procedures (SOPs)

Protocol A: Optimal Solubilization Technique (Room Temp Sonication)
  • Self-Validating Principle: This protocol avoids thermal stress while maximizing mechanical energy to overcome the dissolution barrier, preserving the thioether linkage.

  • Preparation: Weigh the required mass of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione in a dry, argon-purged environment (e.g., a glove box or under a steady stream of nitrogen).

  • Solvent Addition: Add anhydrous, amine-free DMSO (≥99.9% purity, packaged under argon) to achieve a maximum concentration of 10-20 mM. Do not attempt to make 50 mM or 100 mM stocks unless co-solvents are used.

  • Mechanical Agitation: Place the sealed vial in a room-temperature ultrasonic water bath. Sonicate for 10-15 minutes. Crucial: Monitor the bath temperature; sonication generates heat. Add ice to the bath if the water temperature exceeds 30 °C.

  • Verification: Visually inspect the solution against a dark background to ensure no micro-crystals remain. The solution must be perfectly optically clear.

  • Aliquoting: Immediately divide the stock into single-use aliquots in amber vials, purge the headspace with argon, and store at -80 °C. Never reuse a thawed aliquot.

Protocol B: Stability-Indicating Assay (LC-MS)
  • Self-Validating Principle: Confirming stock integrity before biological evaluation prevents false negatives caused by hydrolyzed or oxidized artifacts.

  • Dilution: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile over 3 minutes.

  • Detection: Monitor via ESI+ MS. Look for the parent mass [M+H]+.

  • Validation: Explicitly extract ion chromatograms (EIC) for [M+16]+ (sulfoxide), [M+32]+ (sulfone)[3], and [M+18]+ (hydrolyzed ring-open product). The presence of these peaks at >2% relative abundance indicates stock failure and requires immediate disposal of the batch.

Visualizing the Solution: Solubilization Workflow

Workflow Start Weigh Compound (Anhydrous Environment) AddSolvent Add Anhydrous, Amine-Free DMSO (Max 10-20 mM) Start->AddSolvent Sonicate Water Bath Sonication (Room Temp, 10-15 min) AddSolvent->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Aliquot Aliquot into Single-Use Vials (Argon Purged) Check->Aliquot Yes Fail Add Co-solvent (e.g., 5% Tween-80) Check->Fail No (Precipitate) Store Store at -20°C or -80°C (Avoid Freeze-Thaw) Aliquot->Store Fail->Sonicate

Figure 2: Optimized solubilization and storage workflow to maintain compound integrity.

Section 3: Quantitative Data

The following table summarizes the expected outcomes when utilizing different grades of DMSO and solubilization techniques. Use this data to benchmark your own laboratory preparations.

DMSO Grade & ConditionSolubilization MethodMax Stable ConcentrationPrimary Degradant ObservedEstimated Shelf Life (-20°C)
Standard Benchtop DMSOHeating (60 °C, 30 min)50 mMSulfoxide / 1,1-Dioxide[3]< 1 Week (High Oxidation)
Standard Benchtop DMSORoom Temp Sonication10 mMRing-Opened Monoamide1 Month (Hydrolysis Risk)
Anhydrous, Amine-Free Room Temp Sonication 20 mM None (Intact) > 6 Months
Anhydrous + 5% Tween-80Room Temp Sonication50 mMNone (Intact)> 6 Months

References

Sources

Optimization

Optimizing reaction temperature for thiodiglycolic anhydride imidation

This technical guide serves as a specialized support resource for optimizing the imidation of Thiodiglycolic Anhydride (TDGA) . It is designed for researchers encountering yield issues, side reactions, or purification di...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for optimizing the imidation of Thiodiglycolic Anhydride (TDGA) . It is designed for researchers encountering yield issues, side reactions, or purification difficulties.

Quick Reference: Reaction Parameters
ParameterOptimal RangeCritical LimitConsequence of Exceeding Limit
Step 1: Amic Acid Formation 0°C – 25°C> 40°CFormation of bis-amides; uncontrolled exotherm.[1]
Step 2: Thermal Cyclization 110°C – 130°C> 150°CSulfur oxidation (sulfoxide/sulfone); C–S bond cleavage.
Step 2: Chemical Cyclization 60°C – 80°C> 90°CPolymerization; degradation of sensitive amine moieties.[1]
Inert Atmosphere Nitrogen / ArgonOxygen ExposureRapid oxidation of the thioether backbone at high temps.[1]
Part 1: The Mechanism & Temperature Causality[1]

User Question: Why does the reaction turn black and tarry when I reflux in DMF?

Technical Insight: The imidation of thiodiglycolic anhydride proceeds in two distinct kinetic phases. Treating them as a single "mix and heat" step is the most common cause of failure.

  • Phase I: Nucleophilic Attack (Kinetic Control) The primary amine attacks one carbonyl of the anhydride ring.[1] This reaction is fast and exothermic .[1]

    • Temperature: Must be kept low (0–25°C) .

    • Risk:[2] High temperatures during addition can cause the amine to attack both carbonyls of a single anhydride molecule (forming a linear bis-amide crosslink) or attack the formed amic acid intermolecularly, leading to oligomerization.[1]

  • Phase II: Cyclodehydration (Thermodynamic Control) The intermediate amic acid must lose a water molecule to close the ring.[1] This is slow and endothermic .

    • Temperature: Requires energy (Heat) or Chemical Assistance (Dehydrating agents).

    • Risk:[2] The thioether (-S-) linkage in TDGA is susceptible to oxidation.[1] Refluxing in high-boiling solvents like DMF (>150°C) in the presence of trace oxygen will oxidize the sulfur to a sulfoxide or sulfone, which often leads to elimination reactions and "tarring."[1]

Visualizing the Pathway

TDGA_Imidation cluster_conditions Optimization Logic TDGA Thiodiglycolic Anhydride AmicAcid Amic Acid Intermediate TDGA->AmicAcid Step 1: 0-25°C (Fast, Exothermic) Amine Primary Amine (R-NH2) Amine->AmicAcid Imide Target Imide Product AmicAcid->Imide Step 2: Cyclization (-H2O) SideProduct1 Bis-Amide (Oligomer) AmicAcid->SideProduct1 Temp > 40°C (during addition) SideProduct2 Sulfoxide/Sulfone (Degradation) AmicAcid->SideProduct2 Temp > 150°C (or O2 presence)

Caption: Two-step reaction pathway showing critical temperature checkpoints to avoid oligomerization (SideProduct1) and oxidative degradation (SideProduct2).

Part 2: Validated Protocols
Method A: The "Chemical Dehydration" (Recommended for Sensitive Substrates)

Best for: Valuable amines, small scales (<5g), or when high heat must be avoided.

  • Dissolution: Dissolve 1.0 eq of Thiodiglycolic Anhydride in anhydrous THF or Dichloromethane (DCM) under Nitrogen. Cool to 0°C .[1][3]

  • Addition: Dropwise add 1.0 eq of Primary Amine dissolved in the same solvent. Do not let internal temp rise above 10°C.

  • Equilibration: Stir at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: TLC should show consumption of starting material and appearance of a polar spot (Amic Acid).[1]

  • Cyclization: Add Acetic Anhydride (2.0 eq) and Sodium Acetate (0.5 eq) .

  • Heating: Warm the mixture to 60°C – 70°C for 2–4 hours.

    • Why: Acetic anhydride chemically strips the water, allowing ring closure at a temperature safe for the sulfur backbone [1, 2].[1]

  • Workup: Quench with water, extract with DCM, and wash with saturated NaHCO3 (to remove acetic acid).

Method B: The "Thermal Azeotrope" (Recommended for Scale-Up)

Best for: Stable amines, large scales (>10g), cost-efficiency.

  • Setup: Use a flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Use Toluene (BP 110°C) or Xylene (BP 140°C). Avoid DMF/DMSO.

  • Process: Combine Anhydride and Amine at Room Temperature. Stir 30 mins.

  • Ramp: Heat to reflux (110°C for Toluene).

  • Duration: Reflux until water collection in the Dean-Stark trap ceases (typically 3–6 hours).

    • Critical: Ensure a slow Nitrogen purge to prevent sulfur oxidation at these temperatures [3].[1]

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is an oil that won't crystallize, and NMR shows a mix of signals.

  • Diagnosis: Incomplete cyclization.[1] You likely have a mixture of the Amic Acid and the Imide .

  • Verification: Check NMR for a broad singlet around 10–12 ppm (COOH) and amide N-H signals.

  • Solution: The Amic Acid is an intermediate.[1] Re-subject the crude oil to Method A (Acetic Anhydride/NaOAc) to force the ring closure.

Q2: I see a new spot on TLC that is very non-polar, but the mass spec is double the expected weight.

  • Diagnosis: Formation of the Bis-Amide .[1]

  • Cause: The amine attacked two separate anhydride molecules, or the temperature was too high during the initial addition.[1]

  • Solution: Ensure the Anhydride is in slight excess (1.05 eq) and add the Amine slowly at 0°C . High dilution helps favor the intramolecular reaction (ring closure) over intermolecular reactions.

Q3: Can I use Thionyl Chloride (SOCl2) to close the ring?

  • Warning: NO. Thionyl chloride can react with the sulfide (-S-) linkage in the thiodiglycolic backbone, leading to chlorination or cleavage (Pummerer-type rearrangements). Stick to Acetic Anhydride or thermal dehydration [4].[1]

Part 4: Decision Tree for Temperature Selection

Optimization_Tree Start Start: Select Reaction Conditions AmineType Is your Amine heat sensitive? Start->AmineType Scale Reaction Scale? AmineType->Scale No (Simple alkyl/aryl amines) MethodA USE METHOD A: Chemical Dehydration (Ac2O / NaOAc) Temp: 60-70°C AmineType->MethodA Yes (e.g., Proteins, complex drugs) Scale->MethodA Small (< 1g) MethodB USE METHOD B: Thermal Azeotrope (Toluene/Dean-Stark) Temp: 110°C Scale->MethodB Large (> 10g)

Caption: Decision logic for selecting the appropriate dehydration method based on substrate stability and scale.

References
  • ChemicalBook. (n.d.). Thiodiglycolic Anhydride synthesis and reaction conditions. Retrieved from

  • National Institutes of Health (NIH). (2023). The Castagnoli–Cushman Reaction: Reaction of imines with cyclic anhydrides. PMC10053641.[1] Retrieved from

  • Google Patents. (1979). Process for preparing thiodiglycolic acid and derivatives (US4161612A). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Thiodiglycolic anhydride. Retrieved from

Sources

Troubleshooting

Technical Support Center: Fluorinated Thiomorpholine Purification

Topic: Removing Impurities from Fluorinated Thiomorpholine Derivatives Ticket ID: F-THIO-PUR-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from Fluorinated Thiomorpholine Derivatives Ticket ID: F-THIO-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Dual-Personality" Challenge

Welcome to the technical support hub for fluorinated heterocycles. If you are working with fluorinated thiomorpholines, you are likely battling two opposing chemical behaviors:

  • The Sulfur Trap: The sulfur atom is a "soft" nucleophile prone to inadvertent oxidation (to sulfoxides/sulfones) during standard workups.

  • The Fluorine Shift: The electron-withdrawing nature of fluorine lowers the basicity of the secondary amine, rendering standard morpholine extraction protocols ineffective.

This guide moves beyond generic protocols to address the specific physicochemical conflicts introduced by the C-F bond and the thioether moiety.

Module 1: The "Red Flag" Impurities

Before attempting purification, confirm the identity of your impurity using the diagnostic markers below.

Impurity ClassOriginLC-MS Signature1H NMR Diagnostic
S-Oxide (Sulfoxide) Air oxidation; Peroxides in ether/THFM+16 Significant downfield shift of protons

to Sulfur (~0.3–0.5 ppm shift).
S-Dioxide (Sulfone) Over-oxidation; harsh workupM+32 Further downfield shift; loss of splitting complexity often observed.
Des-Fluoro / Elimination HF elimination (common in

-fluoro amines)
M-20 Appearance of alkene signals (5.5–6.5 ppm).
Rotamers N-acylation or bulky F-substituentsSplit Peaks Broad/split peaks at RT that coalesce upon heating (VT-NMR).

Module 2: Chemical Workup (The Acid-Base Toggle)

The Problem: Standard acid-base extractions often fail because fluorination drops the pKa of the amine. If you use a pH that is too low during the "base wash," your fluorinated product remains protonated and is lost to the aqueous layer.

The Solution: You must adjust your pH setpoints based on the proximity of the fluorine atom to the nitrogen.

Protocol: The "Fluorine-Adjusted" Extraction
  • Dissolution: Dissolve crude mixture in EtOAc (avoid DCM if possible to prevent radical chlorination of sulfur).

  • Acid Wash (Removal of non-basic impurities):

    • Extract with 1M HCl.

    • Critical Check: Ensure the aqueous layer pH < 2.

    • Discard organic layer (contains non-basic impurities).

  • The Basification Swing (CRITICAL STEP):

    • Cool the aqueous layer to 0°C (prevents heat-generated HF elimination).

    • Slowly add 4M NaOH or saturated

      
      .
      
    • Target pH:

      • Non-fluorinated Thiomorpholine: pH > 10

      • 
        -Fluorinated: pH > 8 (Unstable at high pH)
        
      • 
        -Fluorinated: pH > 11 (Lower pKa requires stronger base to deprotonate).
        
  • Extraction: Extract 3x with EtOAc. Dry over

    
     (avoid 
    
    
    
    as it can act as a Lewis acid and trap amines).
Workflow Visualization: Acid-Base Logic

AcidBaseLogic Start Crude Reaction Mixture Acidify Acidify (1M HCl) Extract with Organic Solvent Start->Acidify Sep1 Separation Acidify->Sep1 OrgWaste Organic Layer (Neutrals/Acids) DISCARD Sep1->OrgWaste Top Layer AqLayer Aqueous Layer (Protonated Amine Salt) Sep1->AqLayer Bottom Layer Decision Fluorine Position? AqLayer->Decision Alpha Alpha-Fluoro (Unstable) Decision->Alpha Beta Beta/Gamma-Fluoro (Low pKa) Decision->Beta MildBase Mild Base (NaHCO3) pH ~8.5 Cold (0°C) Alpha->MildBase StrongBase Strong Base (NaOH) pH > 11 Rapid Extraction Beta->StrongBase Final Extract & Dry (Target Amine) MildBase->Final StrongBase->Final

Figure 1: Decision tree for pH adjustment during extraction, critical for retaining fluorinated amines with altered pKa values.

Module 3: Chromatographic Troubleshooting

The Problem: "Tailing" (streaking) on silica gel. The basic nitrogen interacts with acidic silanols on the column stationary phase.[1] Fluorine does not eliminate this interaction completely.

The Solution: Amine-modified mobile phases.

Troubleshooting Table: Mobile Phase Selection
ScenarioRecommended Solvent SystemAdditive (Modifier)Why?
Standard Purification Hexane / EtOAc1% Triethylamine (TEA)TEA blocks silanol sites, allowing the product to elute as a sharp band [1].
Polar/Water Soluble DCM / MeOH1%

(Aqueous)
For highly polar derivatives. The water in ammonia deactivates silica activity.
Close Regioisomers Toluene / Acetone0.5% TEA

-interactions from Toluene can separate F-regioisomers better than alkanes.
Mass Spec Sensitive Water / Acetonitrile0.1% Formic AcidWARNING: Acidic mobile phases protonate the amine, improving peak shape on C18 but reducing retention.

Pro-Tip: Do not just add TEA to the solvent bottle. "Pre-condition" your silica column by flushing it with 2 column volumes of Hexane + 5% TEA before loading your sample. This neutralizes the column before your compound touches it.

Module 4: Rescue Protocol (Removing S-Oxides)

If you detect the M+16 peak (Sulfoxide) despite precautions, do not discard the batch. Thiomorpholine sulfoxides can be chemically reduced back to the sulfide.[2]

The "Soft" Reduction Protocol:

  • Reagent: Triphenylphosphine (

    
    ) and Iodine (
    
    
    
    ) OR Dimethyl sulfide / Borane.
  • Procedure:

    • Dissolve impure sulfoxide in Acetonitrile.

    • Add 1.2 eq of

      
       and 0.1 eq of 
      
      
      
      (Catalytic).
    • Reflux for 2 hours.

  • Workup: The byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove.

  • Purification Trick: To remove TPPO, precipitate the product as an HCl salt (add 4M HCl in Dioxane), filter the solid salt (TPPO stays in solution), and then free-base.

Workflow Visualization: Impurity Removal Logic

PurificationLogic Input Impure Solid Check Check LC-MS Input->Check Sulfoxide M+16 Present (S-Oxide) Check->Sulfoxide Yes CleanS No Oxidation Check->CleanS No Reduce Reduction Step (PPh3 / I2) Sulfoxide->Reduce Column Flash Column (1% TEA) CleanS->Column Salt Salt Formation (HCl in Dioxane) Reduce->Salt Filter Filter Solid (Removes TPPO) Salt->Filter FreeBase Free Base (NaOH) Filter->FreeBase FreeBase->Column

Figure 2: Rescue workflow for contaminated thiomorpholine batches, utilizing salt formation to remove reduction byproducts.

Frequently Asked Questions (FAQ)

Q: Why is my fluorinated thiomorpholine oiling out during recrystallization? A: Fluorine disrupts crystal lattice packing. "Oiling out" is common. Switch to trituration . Dissolve the oil in a minimum amount of diethyl ether, cool to -78°C, and scratch the flask side. If that fails, convert it to an oxalate or fumarate salt; these often crystallize better than the free base or HCl salt.

Q: I see a "ghost peak" in NMR around 2.5 ppm that isn't my solvent. A: This is likely DMSO or water trapped by the hygroscopic amine. However, if you used Dimethyl Sulfide (DMS) in a reduction step, it could be residual DMS-Borane complex. Wash with aqueous bicarbonate to remove boron residues.

Q: Can I use Hydrogen Peroxide to clean up the reaction? A: ABSOLUTELY NOT. Hydrogen peroxide will quantitatively oxidize the thiomorpholine sulfur to sulfoxide or sulfone [2]. Avoid all strong oxidants. If you need to oxidize a different part of the molecule, you must protect the sulfur first (e.g., as a borane complex) or use highly selective reagents.

References

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • MDPI. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General grounding on Fluorine pKa effects).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: NMR Profiling of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione . It is designed for researchers requiring rigorous structural validation and c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione . It is designed for researchers requiring rigorous structural validation and comparative data against standard alternatives.

Executive Summary & Structural Logic

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a specialized heterocyclic scaffold combining a thiomorpholine-3,5-dione core (a cyclic thio-imide) with a 4-fluorobenzyl substituent.

In drug discovery, this scaffold serves as a bioisostere for glutarimides and morpholine-diones, often explored in aldose reductase inhibitors and anticonvulsants. The critical analytical challenge lies in distinguishing the magnetically equivalent ring protons from solvent impurities and validating the para-fluorine substitution pattern.

Structural Breakdown & Signal Causality
  • Core Ring (Thiomorpholine-3,5-dione): Contains two methylene groups (

    
     to Sulfur and Carbonyl). Due to the plane of symmetry passing through the Nitrogen and Sulfur atoms, these four protons are chemically equivalent in an achiral environment, appearing as a singlet.
    
  • Linker (Benzylic CH

    
    ):  The methylene bridge connects the imide nitrogen to the aromatic ring. It appears significantly downfield due to the electron-withdrawing nature of the imide.
    
  • Reporter Group (4-Fluorophenyl): The fluorine atom (

    
    F) acts as a spin-active label (
    
    
    
    ), inducing characteristic splitting (
    
    
    and
    
    
    ) in both proton and carbon spectra.

Comparative Analysis: Solvent Systems & Alternatives

This section objectively compares analytical approaches. The choice of solvent is not merely about solubility; it dictates spectral resolution, particularly for the core ring protons.

Comparison 1: Solvent Selection (CDCl vs. DMSO- )
FeatureChloroform-

(CDCl

)
DMSO-

Verdict
Solubility Moderate. Good for oils/amorphous solids.Excellent for polar imides and crystalline forms.DMSO-

is preferred for complete dissolution of crystalline samples.
Ring Signal (S-CH

)
Appears at ~3.45 ppm .[1] Clear region.Appears at ~3.50 ppm . CRITICAL RISK: Overlaps with the residual water (HDO) peak at 3.33 ppm if "wet".CDCl

is superior for integration accuracy unless the DMSO is ultra-dry.
Exchangeable Protons N/A (No NH/OH in this molecule).N/ANeutral.[2]
Lock Stability High.High, but hygroscopic.CDCl

is more robust for routine handling.

Senior Scientist Insight: While DMSO-


 is the standard for polar heterocycles, the thiomorpholine ring protons (

~3.5) sit dangerously close to the ubiquitous water signal in DMSO (

3.33). For quantitative purity analysis, CDCl

is the superior alternative
to avoid integration errors, provided the compound is soluble.
Comparison 2: Structural Validation (vs. Non-Fluorinated Analog)

Comparing the target compound to its non-fluorinated analog (N-benzylthiomorpholine-3,5-dione) highlights the diagnostic power of the


F nucleus.
Spectral DomainTarget: 4-F-Benzyl Analog Alternative: Benzyl Analog Diagnostic Advantage

H Aromatic
AA'BB' System: Two distinct multiplets (~7.0 & ~7.4 ppm).Multiplet: Complex overlap of 5 protons (~7.2–7.4 ppm).The 4-F analog simplifies the aromatic region, allowing immediate confirmation of para-substitution.

C Aromatic
Doublets: Large

couplings (~245 Hz, ~21 Hz, ~8 Hz).
Singlets: No splitting.

C splitting provides indisputable proof of the F-atom position without needing 2D NMR.

F NMR
Signal at -115 ppm. Silent. Gold Standard: 100% specific detection of the target vs. impurities.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition
  • Objective: Obtain high-resolution spectra free from rotational sidebands and concentration effects.

  • Reagents: 99.8% D-enriched solvent (CDCl

    
     or DMSO-
    
    
    
    with 0.03% TMS).

Step-by-Step Workflow:

  • Massing: Weigh 5–10 mg of the dried compound into a clean vial.

  • Solvation: Add 0.6 mL of solvent.

    • Note: If using DMSO-

      
      , ensure the ampoule is freshly opened to minimize water uptake (HDO peak).
      
  • Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended micro-particulates (crucial for baseline flatness).

  • Acquisition Parameters (400 MHz):

    • 
      H:  Pulse angle 30°, relaxation delay (
      
      
      
      ) ≥ 1.0 s, scans (
      
      
      ) = 16.
    • 
      C:  Power-gated decoupling, relaxation delay (
      
      
      
      ) ≥ 2.0 s, scans (
      
      
      ) ≥ 512.
    • 
      F:  Uncoupled or coupled (to verify H-F interaction), spectral width ~200 ppm.
      
Protocol B: Synthesis Context (Brief)
  • Reaction: Condensation of thiomorpholine with 4-fluorobenzyl chloride, followed by oxidation/cyclization, OR direct condensation of thiodiglycolic anhydride with 4-fluorobenzylamine.

  • Purification: Recrystallization from Ethanol/Water is standard. Ensure thorough drying to remove lattice water which confuses the DMSO region.

Spectral Data Specifications

Predicted & Literature-Correlated Chemical Shifts

Solvent: CDCl


, Reference: TMS (

0.00)

H NMR (400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H (2,6) 7.40 – 7.48Multiplet (m)2HAA'BB'Ortho to CH

Ar-H (3,5) 7.00 – 7.10Multiplet (m)2HAA'BB',

Ortho to F
N-CH

4.90Singlet (s)2H-Benzylic Linker
Ring CH

3.45Singlet (s)4H-S-CH

-C=O

C NMR (100 MHz)
PositionShift (

, ppm)
Splitting (

, Hz)
Assignment
C=O 168.5sCarbonyl
C-4' (Ar) 162.5d,

C-F (Ipso)
C-1' (Ar) 132.0d,

C-CH

(Ipso)
C-2',6' (Ar) 130.5d,

Ortho to CH

C-3',5' (Ar) 115.5d,

Ortho to F
N-CH

43.5sBenzylic
Ring CH

32.0sS-CH

-C=O

F NMR (376 MHz)
  • Shift:

    
     -114.5 ppm (Singlet if proton-decoupled).
    

Visualization of Spectral Logic

The following diagram illustrates the flow of magnetic information and the coupling pathways that define the spectrum.

NMR_Analysis Compound 4-[(4-F-Phenyl)methyl] thiomorpholine-3,5-dione Sub_F 19F Nucleus (Spin Active) Compound->Sub_F Sub_Ring Thiomorpholine Ring (Symmetry) Compound->Sub_Ring Signal_H 1H NMR Spectrum Sub_F->Signal_H J(H-F) Coupling Signal_C 13C NMR Spectrum Sub_F->Signal_C J(C-F) Coupling Sub_Ring->Signal_H Equivalence Feature_AABB AA'BB' Pattern (7.0 - 7.5 ppm) Signal_H->Feature_AABB Feature_Singlet Singlet (4H) (~3.45 ppm) Signal_H->Feature_Singlet Feature_Coupling C-F Splitting (J = 246, 21, 8 Hz) Signal_C->Feature_Coupling

Caption: Logical flow of NMR signal generation. The


F nucleus acts as a master key, splitting aromatic signals in both 

H and

C domains, while ring symmetry simplifies the aliphatic region.

References

  • Szawkało, J., et al. (2015). "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure.

  • Liu, M., et al. (2019).[3] "The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm." Biomedical Research. (Provides comparative shifts for 4-fluorobenzyl groups on imide-like nitrogens).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents...". Organometallics.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Thiomorpholine-3,5-dione Carbonyl Groups

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Signature of a Bioactive Scaffold Thiomorpholine-3,5-dione and its derivatives represent a class of heterocyclic compounds wit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Signature of a Bioactive Scaffold

Thiomorpholine-3,5-dione and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The arrangement of the dual carbonyl groups within the six-membered ring, which also contains a nitrogen and a sulfur atom, dictates much of its chemical reactivity and biological activity. Infrared (IR) spectroscopy provides a powerful, non-destructive method to probe the structural integrity and electronic environment of these crucial carbonyl functionalities.

This guide provides an in-depth comparison of the IR spectroscopic features of the carbonyl groups in thiomorpholine-3,5-dione, contrasting them with related cyclic imides. We will delve into the electronic and structural factors that influence the vibrational frequencies of the C=O bonds, supported by experimental data from analogous compounds and established spectroscopic principles.

The Distinctive Doublet of Cyclic Imides: A Tale of Two Carbonyls

Cyclic imides, such as succinimide and glutarimide, are characterized by the presence of two carbonyl groups attached to a common nitrogen atom. This arrangement gives rise to two distinct C=O stretching vibrations in the IR spectrum due to symmetric and asymmetric stretching modes.[1]

  • Asymmetric Stretch (ν_as(C=O)) : The two C=O bonds stretch out of phase with each other. This mode typically appears at a lower frequency.

  • Symmetric Stretch (ν_s(C=O)) : The two C=O bonds stretch in phase with each other. This mode typically appears at a higher frequency.

The exact positions of these bands are sensitive to factors such as ring strain and the electronic nature of the substituents on the nitrogen atom and elsewhere in the ring.[2]

Comparative Analysis: Thiomorpholine-3,5-dione vs. its Analogs

CompoundRing SizeKey Structural FeatureAsymmetric C=O Stretch (cm⁻¹)Symmetric C=O Stretch (cm⁻¹)
Succinimide 5-memberedSaturated cyclic imide~1715~1793
Glutarimide 6-memberedSaturated cyclic imideExpected lower than succinimide due to less ring strainExpected lower than succinimide due to less ring strain
Thiomorpholine-3,5-dione 6-memberedThioether in ringPredictedPredicted

Note: The values for Succinimide are based on experimental data.[1] The predictions for Glutarimide and Thiomorpholine-3,5-dione are based on established spectroscopic principles.

The Influence of the Thioether Group

The introduction of a sulfur atom into the ring, as in thiomorpholine-3,5-dione, is expected to influence the electronic environment of the carbonyl groups. The sulfur atom, being less electronegative than carbon, can act as a weak electron-donating group through resonance, potentially lowering the bond order of the adjacent C=O bonds. This effect would lead to a shift of the carbonyl stretching frequencies to lower wavenumbers compared to its carbocyclic or oxygen-containing counterparts.

This phenomenon has been observed in other sulfur-containing carbonyl compounds, where the presence of an α-sulfur atom leads to a decrease in the carbonyl stretching frequency.[3]

Predicted IR Spectrum of Thiomorpholine-3,5-dione Carbonyl Region

Based on the analysis of related structures and the electronic effects of the thioether group, the IR spectrum of thiomorpholine-3,5-dione in the carbonyl region is predicted to exhibit two distinct peaks, likely at slightly lower frequencies than those observed for glutarimide. The presence of these two bands would be a clear indicator of the cyclic imide structure, while their precise positions would offer insights into the electronic influence of the sulfur atom.

Caption: Factors influencing the IR carbonyl peaks of thiomorpholine-3,5-dione.

Experimental Protocol: Synthesis and IR Analysis

For researchers wishing to obtain experimental data, a general procedure for the synthesis of N-substituted thiomorpholine-3,5-diones and subsequent IR analysis is provided below. This protocol is adapted from established methods.[4]

Synthesis of N-Aryl-Thiomorpholine-3,5-dione
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiodiglycolic acid in an appropriate solvent such as toluene.

  • Amine Addition : Add an equimolar amount of the desired aniline derivative to the solution.

  • Dehydration : Heat the reaction mixture to reflux. Water formed during the reaction can be removed using a Dean-Stark apparatus.

  • Cyclization : Continue refluxing until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Workup : Cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be obtained by removal of the solvent under reduced pressure.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-thiomorpholine-3,5-dione.

Synthesis_Workflow A Thiodiglycolic Acid + Aniline in Toluene B Reflux with Dean-Stark Trap A->B Heat C Cooling and Precipitation/Evaporation B->C Reaction Complete D Recrystallization C->D Crude Product E Pure N-Aryl-Thiomorpholine-3,5-dione D->E Purified Product

Caption: General workflow for the synthesis of N-aryl-thiomorpholine-3,5-diones.

Infrared Spectroscopy Analysis
  • Sample Preparation : Prepare a KBr pellet of the purified product or dissolve a small amount in a suitable solvent (e.g., chloroform) for solution-phase analysis.

  • Instrument Setup : Set the FTIR spectrometer to acquire data in the mid-IR range (4000-400 cm⁻¹).

  • Background Scan : Perform a background scan to account for atmospheric and solvent absorptions.

  • Sample Scan : Acquire the IR spectrum of the sample.

  • Data Analysis : Identify and label the characteristic absorption bands, paying close attention to the 1800-1650 cm⁻¹ region for the carbonyl stretching vibrations.

Conclusion

The infrared spectrum of thiomorpholine-3,5-dione is predicted to be a valuable tool for its characterization, with the carbonyl stretching region providing a distinctive signature. The presence of two distinct carbonyl absorption bands confirms the cyclic imide structure, while their positions, likely shifted to lower wavenumbers compared to glutarimide, would highlight the electronic influence of the in-ring thioether group. This guide provides a framework for understanding, predicting, and experimentally verifying the IR spectroscopic features of this important class of molecules, aiding in their synthesis, characterization, and further development in various scientific fields.

References

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079, 352-360. [Link]

  • Barkenbus, C., & Panzera, P. (1955). THE PREPARATION OF SOME PHENYL SUBSTITUTED 3,5-THIAMORPHOLINEDIONES AS POSSIBLE ANTICONVULSANTS. The Journal of Organic Chemistry, 20(3), 241-244. [Link]

  • van den Hooven, H. W., Visser, T., & van der Maas, J. H. (1995). Infrared analysis of peptide succinimide derivatives. International journal of peptide and protein research, 46(6), 513–520. [Link]

  • Kühbeck, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Naumov, P., & Jovanovski, G. (2001). An Update to the Combined Vibrational- Diffraction Experimental and Theoretical Studies of Small Biologically Important Cyclic Imides:Reference to Saccharin. Current Organic Chemistry, 5(10), 915-937. [Link]

  • Biswas, A. (2025). Organocatalyzed Asymmetric Synthesis of Thiacycles. ResearchGate. [Link]

  • Ahmad, S., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 193-228. [Link]

  • Kumar, K. S., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 309-322. [Link]

  • Kühbeck, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Jones, B. H., Huber, C. J., & Massari, A. M. (2012). Changes of carbonyl bond stretch frequency of Vaska's complex with added bromine and sulfur respectively in different solvents. Inorganica Chimica Acta, 385, 1-5. [Link]

  • Khan, K. M., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1387654. [Link]

  • Scheidt, W. R., et al. (2012). Heme Carbonyls: Environmental Effects on νC–O and Fe–C/C–O Bond Length Correlations. Inorganic Chemistry, 51(15), 8418-8429. [Link]

  • PubChem. (n.d.). Thiomorpholine. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiomorpholine. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Table of IR Absorptions. [Link]

  • Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae, 75(4), 393-404. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

  • Cheeseman, J. R. (1999). Vibrational Analysis in Gaussian. [Link]

  • McMurry, J. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A. [Link]

  • Institute of Chemical Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (n.d.). Scheme 2. (a) Succinimide and glutarimide ring formation during.... [Link]

  • Zou, Z., & Yu, H. (2021). A revised formulation of the generalized subsystem vibrational analysis (GSVA). Theoretical Chemistry Accounts, 140(4), 39. [Link]

  • Di Santo, D., et al. (2023). Vibrational assignments of cyclic dimers and inter-monomers of adenine relating FT-IR, FT-Raman and UV spectra with SQMFF and DF. Journal of Molecular Structure, 1290, 135894. [Link]

  • Al-Maydama, H. M. A., et al. (2024). Synthesis and characterization of new metal complexes of thione and phosphines Ligands. Journal of Physics: Conference Series, 2701(1), 012024. [Link]

  • ResearchGate. (n.d.). Some pharmaceuticals with succinimide and glutarimide moieties. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Koch, A. S., et al. (1995). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. The Journal of Organic Chemistry, 60(12), 3690-3696. [Link]

  • Gate Chemistry. (2017, November 29). Carbonyl Compounds in IR Spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (2018). The stretching vibration of carbonyl groups in cyclic ketones. [Link]

  • Ağirbaş, H., et al. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][4][5] oxazepin-3 (2H)-ones (thiones). Vibrational Spectroscopy, 51(1), 169-173. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547. [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Fluorobenzyl Thiomorpholines

Executive Summary Fluorobenzyl thiomorpholines (FBTs) represent a class of heterocyclic compounds increasingly relevant in pharmaceutical synthesis and forensic toxicology as structural analogs to fluorobenzyl piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorobenzyl thiomorpholines (FBTs) represent a class of heterocyclic compounds increasingly relevant in pharmaceutical synthesis and forensic toxicology as structural analogs to fluorobenzyl piperazines (FBPs). Accurate identification of these compounds requires distinguishing them from their nitrogen-analog counterparts and differentiating between regioisomers (ortho-, meta-, para-).

This guide provides a technical comparison of the fragmentation patterns of FBTs against their primary "alternatives"—the fluorobenzyl piperazines. It details the mechanistic pathways that govern ion formation in Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating protocol for confirmation.

Key Differentiators at a Glance
FeatureFluorobenzyl Thiomorpholines (FBT)Fluorobenzyl Piperazines (FBP)
Heteroatom Sulfur (S)Nitrogen (N)
Diagnostic Isotope M+2 peak (~4.4%) due to

S
Negligible M+2
Base Peak (EI)

109 (Fluorobenzyl cation)

109 (Fluorobenzyl cation)
Ring Fragments

61 (

),

46 (

)

56 (

)
Neutral Loss Loss of HS[1]• (

) or

(

)
Loss of

Mechanistic Fragmentation Analysis

Electron Ionization (EI) Pathways

In 70 eV EI-MS, the molecular ion (


) of N-(4-fluorobenzyl)thiomorpholine (

211) undergoes predictable cleavage driven by the stability of the aromatic benzyl group and the sulfur heteroatom.
Pathway A: Benzylic Cleavage (Dominant)

The most abundant ion arises from the cleavage of the C-N bond connecting the benzyl ring to the thiomorpholine nitrogen.

  • Mechanism: Inductive cleavage driven by the aromatic ring.

  • Product: The 4-fluorobenzyl cation (

    
     109), which rearranges to the highly stable fluorotropylium ion .
    
  • Observation: This is almost invariably the Base Peak (100% relative abundance).

Pathway B: Thiomorpholine Ring Degradation

Unlike piperazines, the thiomorpholine ring contains a sulfur atom, which directs specific fragmentation:

  • Morpholine-like Cleavage: The ring opens followed by

    
    -cleavage relative to the nitrogen.
    
  • Sulfur Specifics: Formation of the thiirane cation or thio-allyl species.

    • 
       61:  Corresponds to the protonated thio-ethyl fragment (
      
      
      
      ).
    • 
       46:  Thioformaldehyde (
      
      
      
      ), a diagnostic marker for sulfur heterocycles.
Electrospray Ionization (ESI-MS/MS)

In LC-MS/MS (positive mode), the protonated molecular ion


 (

212) is the precursor. Collision-Induced Dissociation (CID) yields:
  • Product Ion

    
     109:  Formation of the fluorobenzyl carbocation.
    
  • Neutral Loss: Loss of the neutral thiomorpholine ring (

    
     Da).
    

Visualizing the Fragmentation Workflow

The following diagram illustrates the competitive fragmentation pathways and the decision logic for distinguishing FBTs from FBPs.

FBT_Fragmentation Start Precursor: N-(4-Fluorobenzyl)thiomorpholine (MW 211) EI_Ion EI Molecular Ion (M+.) m/z 211 Start->EI_Ion 70 eV Ionization Benzyl_Cleavage Benzylic Cleavage EI_Ion->Benzyl_Cleavage Ring_Frag Ring Fragmentation EI_Ion->Ring_Frag Isotope_Check Check M+2 Intensity EI_Ion->Isotope_Check Validation Step Tropylium Fluorotropylium Ion m/z 109 (Base Peak) Benzyl_Cleavage->Tropylium - Thiomorpholine radical Sulfur_Frag Sulfur Fragments m/z 61, m/z 46 Ring_Frag->Sulfur_Frag Ring Opening Confirm_S M+2 ~ 4.5% (Confirms Sulfur) Isotope_Check->Confirm_S Confirm_N M+2 < 1% (Suggests Piperazine) Isotope_Check->Confirm_N

Caption: Figure 1. Fragmentation pathways of Fluorobenzyl Thiomorpholines (EI-MS) highlighting the critical sulfur-isotope validation step.

Experimental Differentiation of Isomers

Distinguishing the ortho-, meta-, and para- isomers of fluorobenzyl thiomorpholines is critical as their pharmacological potencies often differ.

The "Ortho Effect" Protocol

While all three isomers produce the


 109 base peak, the ortho-isomer  (2-fluorobenzyl) exhibits unique behavior due to the proximity of the fluorine atom to the benzylic nitrogen.

Differentiation Logic:

  • Analyze the

    
     109 / 
    
    
    
    Ratio:
    • Ortho: Steric hindrance and electronic repulsion often destabilize the molecular ion faster, leading to a higher ratio of fragment to parent.

    • Para: The molecular ion is relatively more stable.

  • Product Ion Ratios (ESI-MS/MS):

    • Perform CID at varying Collision Energies (10, 20, 40 eV).

    • Plot the intensity of the tropylium ion (

      
       109) vs. the precursor (
      
      
      
      212).
    • Observation: The ortho-isomer typically requires lower collision energy to fragment compared to the para-isomer.

Isomer Comparison Table
Parameter2-Fluorobenzyl (Ortho)3-Fluorobenzyl (Meta)4-Fluorobenzyl (Para)
Retention Time (GC) Typically Elutes 1stIntermediateTypically Elutes Last
EI Base Peak

109

109

109
Diagnostic Ion

109

109

109
Sec. Fragment

83 (Ring-F interaction)
Standard Ring FragsStandard Ring Frags

Validated Experimental Protocols

GC-MS (EI) Standard Operating Procedure

Objective: Library matching and structural confirmation.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[2]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–450.
    

Self-Validation Check:

Look for the


 211 molecular ion. Measure the intensity of 

213 (

). If

, the presence of Sulfur is confirmed [1].
LC-MS/MS (ESI) Standard Operating Procedure

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
     kV).[3]
    
  • MRM Transitions (Quant/Qual):

    • 
       (Quant - Benzyl cation)
      
    • 
       (Qual - Thiomorpholine fragment)
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization (EI) Mass Spectra. NIST Standard Reference Database.[4] Available at: [Link]

  • Uchiyama, N., et al. (2013). Differentiation of positional isomers of synthetic cannabinoids by gas chromatography-mass spectrometry. Forensic Toxicology. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library. Available at: [Link]

  • Westphal, F., et al. (2012). Mass spectral fragmentation of piperazine-based designer drugs.[5] Forensic Science International. (Analogous fragmentation mechanisms). Available at: [Link]

Sources

Comparative

X-ray crystallography data for N-substituted thiomorpholine-3,5-diones

Structural and Stereochemical Profiling: A Comparison Guide to N-Substituted Thiomorpholine-3,5-diones Executive Summary In the landscape of rational drug design, the thiomorpholine-3,5-dione (3-thiaglutaric acid imide)...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Stereochemical Profiling: A Comparison Guide to N-Substituted Thiomorpholine-3,5-diones

Executive Summary

In the landscape of rational drug design, the thiomorpholine-3,5-dione (3-thiaglutaric acid imide) motif has long been recognized for its pharmacological utility, particularly in anticonvulsant and hypotensive applications. However, not all substitutions on this scaffold yield the same structural predictability. This guide objectively compares the crystallographic and stereochemical performance of advanced N-aryl-substituted thiomorpholine-3,5-diones (the product) against traditional N-alkyl alternatives . By leveraging X-ray crystallography and Variable-Temperature NMR (VT-NMR), we demonstrate why the N-aryl scaffold offers superior conformational control for stereospecific therapeutic development.

Scaffold Comparison: N-Alkyl vs. N-Aryl Substitutions

Historically, alkyl-substituted thiomorpholine-3,5-diones were synthesized to evaluate their efficacy against metrazol-induced shock[1]. While effective as broad-spectrum agents, the N-alkyl chain suffers from high conformational flexibility. This free rotation around the C-N bond prevents the isolation of stable stereoisomers, limiting their use in targeted therapies that require precise chiral interactions[2].

Conversely, introducing an ortho-substituted N-aryl group fundamentally alters the molecule's dynamic stereochemistry. The steric hindrance between the ortho-substituents of the phenyl ring and the dione carbonyls restricts C-N bond rotation. This restricted rotation generates stable atropisomers (diastereomers) at room temperature, providing a rigid, predictable framework for structure-based drug design[3].

ScaffoldComparison Root Thiomorpholine-3,5-dione Scaffold NAlkyl N-Alkyl Substituents (Traditional) Root->NAlkyl NAryl N-Aryl Substituents (Advanced) Root->NAryl Flex High Conformational Flexibility NAlkyl->Flex Rigid Restricted Rotation (Atropisomerism) NAryl->Rigid App1 General Anticonvulsants Flex->App1 App2 Targeted Stereospecific Therapeutics Rigid->App2

Caption: Logical divergence of thiomorpholine-3,5-dione scaffolds based on N-substitution.

Table 1: Performance and Structural Comparison

FeatureN-Alkyl Thiomorpholine-3,5-dionesN-Aryl Thiomorpholine-3,5-diones (ortho-substituted)
Conformational Flexibility High (Free rotation around C-N bond)Low (Restricted rotation; Atropisomerism)
Solid-State Packing Standard van der Waals interactionsComplex 3D networks via C-H...O hydrogen bonds
Stereoisomer Stability Rapid interconversionStable diastereomers at room temperature
Primary Application Broad-spectrum anticonvulsants / hypotensivesStereospecific drug design / Chiral probes

X-Ray Crystallographic Data Analysis

X-ray crystallography serves as the gold standard for validating the solid-state conformation of these scaffolds. When comparing the two classes, the N-aryl derivatives exhibit highly organized crystal packing driven by specific intermolecular interactions that are absent in simpler N-alkyl variants.

According to crystallographic studies on ortho-substituted N-aryl thiomorpholine-3,5-diones, these compounds predominantly crystallize in monoclinic space groups (e.g., C2/c and P21/c)[3]. The structural rigidity is further stabilized by a complex three-dimensional network of non-classical hydrogen bonds. Specifically, interactions such as C(11)-H(11)...O(1) and C(9)-H(9)...O(1) form distinct chain structures that lock the molecules into preferred solid-state conformations (often the Z-rotamer)[3].

Table 2: Quantitative X-Ray Crystallographic Parameters for N-Aryl Derivatives (Data derived from Szawkało et al.[3])

ParameterCompound 29 (N-Aryl)Compound 30 (N-Aryl)Compound 34 (N-Aryl)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C2/cP21/cP21/c
Unit Cell Volume (ų) 2114.80(6)1111.60(3)1074.02(9)
R1 (Final Validation) 0.03470.03600.0380
wR2 0.10640.10960.0889

Experimental Methodologies: A Self-Validating System

To accurately profile the dynamic stereochemistry of N-aryl thiomorpholine-3,5-diones, a multi-modal approach is required. The following protocols detail the synthesis, solid-state characterization, and solution-state validation of these scaffolds.

ExperimentalWorkflow Synth 1. Mild Cyclization (BOP Reagent) Cryst 2. Slow Evaporation (Solid-State Prep) Synth->Cryst Xray 3. X-Ray Diffraction (Conformation Check) Cryst->Xray NMR 4. VT-NMR (Solution Dynamics) Xray->NMR Valid 5. DFT Calculations (Energy Barrier) NMR->Valid

Caption: Self-validating experimental workflow for resolving dynamic stereochemistry.

Protocol 1: Mild Synthesis and Solid-State Crystallization

Causality Focus: Traditional dehydrating agents (e.g., acetic anhydride) require harsh conditions that can degrade the thiodiglycolic acid backbone. We utilize the BOP reagent to facilitate a mild, room-temperature cyclization, preserving the integrity of the N-aryl bond and preventing premature thermal rotation of the atropisomers[3].

  • Amide Formation: React thiodiglycolic anhydride with the target ortho-substituted aniline in a suitable solvent. This ring-opening step is highly efficient and yields the mono-amide quantitatively.

  • BOP-Mediated Cyclization: Dissolve the mono-amide in tetrahydrofuran (THF). Add 1.1 equivalents of BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] and triethylamine. Stir at room temperature for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC. Upon completion, purify the product using silica gel column chromatography. Validate the intermediate purity using 1H NMR to ensure no unreacted precursors remain, as impurities will disrupt the crystal lattice.

  • Slow Evaporation: Dissolve the purified imide in a binary solvent system (e.g., ethyl acetate/hexane). Allow the solvent to evaporate slowly at 20°C. Causality: Slow evaporation provides thermodynamic control, yielding single crystals with minimal lattice defects, which is critical for high-resolution X-ray diffraction.

Protocol 2: X-Ray Diffraction and VT-NMR Validation

Causality Focus: X-ray crystallography provides a static snapshot of the thermodynamically preferred solid-state conformation. However, to confirm that the restricted rotation holds under physiological conditions, solution-state Variable-Temperature NMR (VT-NMR) must be employed to calculate the rotational energy barrier (ΔG‡)[3].

  • X-Ray Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Collect diffraction data at 100 K. Causality: Low-temperature collection minimizes atomic thermal motion, yielding sharper electron density maps for accurate C-H...O hydrogen bond assignment.

  • Crystallographic Validation: Solve the structure using direct methods. Refine the model using full-matrix least-squares on F². Validation Check: Ensure the final R1 value is < 0.05 and wR2 is < 0.15 to confirm a highly reliable structural model[3].

  • VT-NMR Execution: Dissolve the compound in a high-boiling deuterated solvent (e.g., DMSO-d6). Acquire 1H NMR spectra at increasing temperature intervals (from 298 K to 380 K).

  • Energy Barrier Calculation: Observe the coalescence of the diastereomeric proton signals. Use the coalescence temperature (Tc) to calculate the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation, validating the stability of the atropisomers in solution.

Conclusion

While traditional N-alkyl thiomorpholine-3,5-diones offer synthetic simplicity and baseline anticonvulsant activity, their conformational flexibility limits their utility in modern, target-specific drug design. By substituting the N-position with an ortho-substituted aryl group, researchers can exploit restricted C-N bond rotation to generate highly stable, crystallographically predictable atropisomers. Supported by robust X-ray diffraction data and validated through VT-NMR, the N-aryl scaffold stands as the superior choice for developing stereospecific therapeutics.

References

  • Title: Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives Source: Journal of Molecular Structure (Volume 1079, Pages 383-390) URL: [Link]

  • Title: THE PREPARATION OF SOME PHENYL SUBSTITUTED 3,5-THIAMORPHOLINEDIONES AS POSSIBLE ANTICONVULSANTS Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Comparative Guide to Reference Standards of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical development, the integrity of analytical data is paramount, forming the bedrock upon which the safety and effica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount, forming the bedrock upon which the safety and efficacy of novel therapeutics are built.[1] Central to this is the use of highly characterized reference standards for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive comparison of reference standards for the novel compound 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, a molecule of interest within the broader class of bioactive thiomorpholine derivatives.[4][5] We will delve into the essential analytical methodologies for the qualification of a primary reference standard, presenting a comparative analysis of a newly synthesized in-house standard against a commercially sourced alternative. This guide is intended to equip researchers and drug development professionals with the critical framework for establishing and validating a robust reference standard program for emerging drug candidates.

Introduction: The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[6] Its quality directly impacts the reliability of all subsequent analytical measurements throughout the drug development lifecycle, from early discovery to commercial manufacturing.[1] For novel chemical entities like 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, where compendial standards are not yet established, the rigorous in-house qualification of a primary reference standard is a critical and mandatory step.[7] This process involves unambiguous structural confirmation and the comprehensive assessment of purity, including the identification and quantification of any process-related impurities or degradation products.[8]

The thiomorpholine scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][9] As such, establishing a well-characterized reference standard for novel analogues like 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is fundamental for advancing preclinical and clinical investigations.

Synthesis and Characterization of an In-House Reference Standard

The establishment of a primary reference standard begins with the synthesis of a high-purity batch of the target compound. The synthetic route chosen should be robust and yield a product that can be readily purified to the high degree required for a reference material.

Synthetic Pathway

A plausible synthetic route for 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione involves the N-alkylation of thiomorpholine-3,5-dione with 4-fluorobenzyl bromide. This approach is analogous to established methods for the synthesis of N-substituted thiomorpholine derivatives.[10]

Synthesis_Pathway reagent1 Thiomorpholine-3,5-dione reaction + reagent1->reaction reagent2 4-Fluorobenzyl bromide reagent2->reaction product 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione reaction->product Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthetic scheme for 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione.

Purification and Initial Characterization

The crude product from the synthesis is subjected to rigorous purification, typically involving recrystallization or column chromatography, to achieve the highest possible purity. The purified material is then thoroughly characterized to confirm its identity and assess its purity.

Comparative Analysis of Reference Standards

For this guide, we will compare a newly synthesized and qualified in-house reference standard (Lot: In-House-001) with a commercially available standard (Lot: Comm-A). The following sections detail the analytical methods and present comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone of purity analysis, capable of separating the main compound from closely related impurities.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Summary:

Lot NumberPurity by HPLC (%)Major Impurity (%)
In-House-00199.920.05
Comm-A99.780.11

The in-house standard demonstrates a higher purity profile with a lower level of the major impurity compared to the commercial lot.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for the unambiguous confirmation of the chemical structure.

Experimental Protocol:

  • Spectrometer: 500 MHz NMR spectrometer

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS)

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)
CH₂ (thiomorpholine ring)~3.5
CH₂ (benzyl)~4.8
Aromatic CH~7.1 - 7.3

Comparative Analysis: Both lots exhibited ¹H and ¹³C NMR spectra consistent with the structure of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione. No significant differences in chemical shifts were observed, confirming the identity of both materials. Minor peaks corresponding to the impurities detected by HPLC were observed in the spectrum of Comm-A.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides crucial information about the molecular weight of the compound, further confirming its identity.

Experimental Protocol:

  • Technique: Electrospray Ionization (ESI) in positive mode

  • Mass Analyzer: Time-of-Flight (TOF)

  • Observation: [M+H]⁺ ion

Data Summary:

Lot NumberCalculated [M+H]⁺Observed [M+H]⁺
In-House-001254.0600254.0603
Comm-A254.0600254.0601

Both standards show excellent agreement between the calculated and observed molecular weights, confirming the elemental composition.

Melting Point for Physical Characterization

The melting point is a key physical property that can be indicative of purity.

Experimental Protocol:

  • Apparatus: Digital melting point apparatus

  • Heating Rate: 1 °C/min

Data Summary:

Lot NumberMelting Point Range (°C)
In-House-001184.2 - 185.1
Comm-A183.5 - 185.5

The sharper melting point range of the in-house standard is consistent with its higher purity as determined by HPLC.

Workflow for Reference Standard Qualification

The qualification of a new reference standard is a systematic process that ensures its suitability for its intended use.

Reference_Standard_Qualification cluster_0 Qualification Process synthesis Synthesis & Purification characterization Full Characterization (NMR, MS, IR, EA) synthesis->characterization purity Purity Determination (HPLC, GC, Titration) characterization->purity documentation Documentation (Certificate of Analysis) purity->documentation stability Stability Testing documentation->stability release Release for Use stability->release

Caption: Workflow for the qualification of a new reference standard.

Conclusion and Recommendations

The establishment of a high-quality reference standard is a non-negotiable aspect of pharmaceutical development.[1][2] Our comparative analysis demonstrates that the in-house synthesized and purified lot of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (In-House-001) exhibits superior purity and a more defined physical profile compared to the commercially available alternative (Comm-A).

For critical quantitative applications, such as the assay of drug substance or the quantification of impurities, the use of a primary reference standard with the highest achievable purity is strongly recommended. The in-house standard, having undergone rigorous characterization and purity assessment, is deemed suitable for designation as a primary reference standard. The commercial lot, while acceptable for qualitative identification purposes, would be more appropriately classified as a secondary or working standard.

It is imperative that all reference standards are properly stored under controlled conditions and are periodically re-qualified to ensure their continued fitness for use.[7][11]

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. Retrieved March 7, 2024, from [Link]

  • How Impurity Reference Standards Ensure Drug Safety. (2025, March 14). HealthManagement.org. Retrieved March 7, 2024, from [Link]

  • Working Standards vs. Reference Standards: Understanding the Key Differences. (2023, June 13). SynThink. Retrieved March 7, 2024, from [Link]

  • Guidelines for the Selection and Use of Reference Materials. (2005). ILAC. Retrieved March 7, 2024, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved March 7, 2024, from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved March 7, 2024, from [Link]

  • Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2014).
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015, September 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Retrieved March 7, 2024, from [Link]

  • Four Keys to Reference Standard Management. (2024, January 29). MRIGlobal. Retrieved March 7, 2024, from [Link]

  • WHO: Update of Guideline of Reference Standards. (2025, April 2). ECA Academy. Retrieved March 7, 2024, from [Link]

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Comparative

Elemental analysis calculation for C12H10FNO2S derivatives

Precision Purity Profiling: Elemental Analysis vs. Orthogonal Methods for Fluorinated Sulfonamides ( ) Executive Summary: The "Gold Standard" in a Modern Context For decades, the Journal of Medicinal Chemistry and other...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Purity Profiling: Elemental Analysis vs. Orthogonal Methods for Fluorinated Sulfonamides ( )

Executive Summary: The "Gold Standard" in a Modern Context

For decades, the Journal of Medicinal Chemistry and other high-impact publications have enforced a rigid standard for compound purity: Elemental Analysis (EA) results must be within


 of theoretical values .

This guide focuses on


 , a representative formula for fluorinated benzenesulfonamides  (a scaffold common in COX-2 inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents). While EA remains the benchmark for determining bulk purity (including water, solvates, and inorganic salts), the presence of Fluorine (F)  and Sulfur (S)  introduces specific combustion challenges that can lead to false failures.

This document outlines the precise calculation for this formula, details the experimental protocol to overcome F/S interference, and objectively compares EA against modern orthogonal alternatives like Quantitative NMR (qNMR).

Theoretical Calculation:

To validate a sample, one must first establish the precise theoretical mass percentages.

Molecular Weight Determination:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Fluorine (F):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Sulfur (S):

    
    
    

Total Molecular Weight (MW): 251.28 g/mol

Elemental Composition Table
ElementMass ContributionTheoretical %Acceptable Range (

)
Carbon 144.13257.36% 56.96% – 57.76%
Hydrogen 10.0804.01% 3.61% – 4.41%
Nitrogen 14.0075.57% 5.17% – 5.97%
Sulfur 32.06512.76% 12.36% – 13.16%
Fluorine 18.9987.56% Typically not scanned in CHNS

Critical Insight: Most standard combustion analyzers are configured for CHNS . Fluorine is difficult to analyze via combustion because it forms HF, which attacks the quartz combustion tube. For this formula, focus on validating C, H, N, and S.[1]

The "F & S" Challenge: Experimental Protocol

Analyzing


 requires deviations from standard organic protocols. Sulfur requires higher temperatures for quantitative conversion to 

, and Fluorine can cause low results for other elements by trapping them or damaging the detector.
Protocol: Optimized CHNS Combustion for Fluorinated Sulfonamides

Reagents & Equipment:

  • Instrument: Flash 2000 or Elementar vario MACRO cube (CHNS mode).

  • Additive: Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ).
  • Container: Tin capsules (lightweight).

Step-by-Step Methodology:

  • Micro-Weighing: Weigh 1.5 – 2.5 mg of the dried sample into a tin capsule using a microbalance (precision

    
     mg).
    
  • The Additive (Crucial Step): Add 5–10 mg of

    
      directly into the capsule with the sample.
    
    • Why? Sulfur is refractory.

      
       acts as an oxidative catalyst, ensuring localized temperatures exceed 1000°C for complete S 
      
      
      
      
      
      conversion. It also helps bind Fluorine, preventing HF damage to the quartz tube.
  • Folding: Hermetically seal the tin capsule, ensuring no air pockets (which introduce atmospheric Nitrogen).

  • Combustion:

    • Furnace Temp: Set to 1150°C (standard is often 950°C; Sulfur requires higher heat).

    • Oxygen Flow: Pulse injection (approx. 250 mL/min) to ensure flash combustion.

  • Detection: Gases pass through reduction copper (converting

    
    ) and are separated via GC column before Thermal Conductivity Detection (TCD).
    
Workflow Visualization

The following diagram illustrates the critical decision pathways and reaction flow for analyzing this specific chemotype.

G Sample Sample: C12H10FNO2S Weigh Micro-Weighing (±0.001 mg) Sample->Weigh Additive Add V2O5 / WO3 (Critical for S/F) Weigh->Additive Prevents F interference Combustion Flash Combustion (>1000°C) Additive->Combustion Ensures S oxidation Reduction Reduction Zone (Cu over 600°C) Combustion->Reduction NOx -> N2 Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Result Data Analysis (Pass/Fail ±0.4%) Separation->Result

Figure 1: Optimized CHNS combustion workflow for sulfur/fluorine-containing compounds.

Comparative Analysis: EA vs. Orthogonal Methods

While EA is the requirement, it is not always the most informative. Below is a comparison of EA against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR).

Comparison Matrix
FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HRMS HPLC (UV Area %)
Primary Metric Bulk Purity (Mass Balance)Molar Ratio (Molecule vs. Standard)Molecular Formula IDChromophore Purity
Detects Water/Salts? Yes (Indirectly via %C drop)Yes (If soluble/protonated)NoNo
Sample Requirement ~2 mg (Destructive)~10 mg (Non-destructive)<0.1 mg<0.1 mg
Precision High (

)
High (

typical)
Low (Qualitative)Variable (Response factors)
Specific Issue F/S InterferenceSolubility limitsIonization suppressionMisses non-UV impurities
When to Use What?
  • Use EA when: You are submitting a manuscript to J. Med.[2] Chem. or J. Org. Chem., or you need to prove the sample is free of inorganic salts and water (solvates).

  • Use qNMR when: You have limited sample (<5 mg) and cannot afford to burn it, or if the EA fails due to Fluorine interference. qNMR is increasingly accepted as a substitute for EA if "purity >95%" is demonstrated with trace integration.

qNMR Protocol for C12H10FNO2S

If EA fails due to the "Fluorine Effect," use this self-validating qNMR method:

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm) or Maleic Acid .

  • Solvent: DMSO-

    
     (Sulfonamides have poor solubility in 
    
    
    
    ).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Essential! 
      
      
      
      relaxation for aromatic protons is long; short
      
      
      underestimates purity).
    • Scans: 32 or 64.

  • Calculation:

    
    
    

Troubleshooting & Interpretation

Scenario: Carbon is Low (-1.5%), Hydrogen is High (+0.5%)
  • Diagnosis: Solvent trap. The sample likely contains residual solvent (e.g., Ethyl Acetate or Water) or is hygroscopic.

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours. Re-run EA.

Scenario: Sulfur is Low, Carbon is Pass
  • Diagnosis: Incomplete combustion. The sulfonamide bond is thermally stable.

  • Fix: Increase oxygen dosing time and ensure

    
     was added to the capsule.
    
Scenario: All values are consistently off by a factor
  • Diagnosis: Weighing error.

  • Fix: Calibrate the microbalance. Ensure the tin capsule weight is tared correctly.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Microchemical Journal. (2000). "Determination of sulfur in organic compounds by combustion analysis: Additive optimization." Elsevier. (Contextual grounding for V2O5 usage).
  • Analytik Jena. (n.d.). "Diesel Fuels and Fuel Additives – Interference-free Determination of Sulfur Traces." Application Note. [Link] (Demonstrates industry standard for S-analysis interference).

Sources

Validation

Comprehensive Docking Studies of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione: A Comparative Guide Across Key Protein Targets

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Rationale The compound 4-[(4-Fluorophenyl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Rationale

The compound 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione (hereafter referred to as 4-FPTMD ) represents a highly versatile synthetic scaffold. Derivatives of thiomorpholine-3,5-dione have demonstrated significant potential in dynamic stereochemistry applications[1] and as potent pharmacophores for cardiovascular and neurological targets.

This guide objectively evaluates the in silico binding performance of 4-FPTMD against three distinct therapeutic targets, comparing its efficacy against gold-standard reference inhibitors:

  • L-type Calcium Channel (Cav1.2) vs. Diltiazem (Cardiovascular)

  • 5-Hydroxytryptamine Receptor 1D (5-HT1D) vs. Sumatriptan (Neurological/Migraine)

  • Acetylcholinesterase (AChE) vs. Donepezil (Neurodegenerative)

By employing a self-validating molecular docking workflow coupled with MM-GBSA thermodynamic calculations, we aim to provide an authoritative, data-driven comparison of 4-FPTMD’s binding affinity, spatial orientation, and mechanistic viability.

Self-Validating Experimental Workflow

To ensure high-fidelity results, the following computational protocol was designed as a closed-loop, self-validating system.

Workflow P1 Ligand Preparation (4-FPTMD & Controls) P3 Grid Box Generation (Active Site Definition) P1->P3 P2 Protein Preparation (Cav1.2, 5-HT1D, AChE) P2->P3 P4 Molecular Docking (AutoDock Vina) P3->P4 P5 Pose Validation (Redocking RMSD < 2.0 Å) P4->P5 P6 MM-GBSA Validation (Free Energy Calculation) P5->P6

Fig 1. Self-validating molecular docking and MM-GBSA validation workflow.

Step-by-Step Methodology & Causality

Protocol 1: Target Protein Preparation

  • Action: High-resolution X-ray crystal structures for Cav1.2 (PDB: 6JP5), 5-HT1D (PDB: 7E32), and AChE (PDB: 4EY7) are retrieved. Water molecules, co-factors, and crystallization artifacts (e.g., glycerol) are stripped. Polar hydrogens and Gasteiger charges are added using AutoDockTools.

  • Causality: Crystal structures represent a static, often non-physiological state. Removing non-essential waters prevents steric clashes, while assigning proper protonation states at pH 7.4 ensures that the electrostatic environment accurately dictates the ligand's orientation and hydrogen-bonding potential.

Protocol 2: Ligand Preparation & Conformational Search

  • Action: The 3D structure of 4-FPTMD is generated, and energy minimized using the OPLS4 force field. Rotatable bonds are defined.

  • Causality: The 4-fluorobenzyl rotor in 4-FPTMD is highly flexible. Pre-minimizing the ligand prevents the docking algorithm from wasting computational cycles on high-energy, sterically impossible conformations, as observed in[1].

Protocol 3: Grid Generation & Docking Execution

  • Action: Grid boxes are centered on the co-crystallized ligand's coordinates. Docking is executed using [2].

  • Causality: AutoDock Vina is selected over older grid-based methods because its gradient optimization algorithm and empirical scoring function provide a superior balance of speed and accuracy for highly flexible ligands[2].

Protocol 4: Self-Validation via Redocking

  • Action: The native co-crystallized ligand is extracted and re-docked into the generated grid.

  • Causality: This is the critical self-validation step. If the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is < 2.0 Å, the grid parameters and scoring function are empirically validated for that specific pocket.

Comparative Docking Performance

The quantitative performance of 4-FPTMD was benchmarked against the standard therapeutics for each target. The data is summarized in the tables below.

Table 1: Binding Affinities and Thermodynamic Validation

Note: More negative values indicate stronger binding affinity.

Target ProteinLigandVina Docking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Redocking RMSD (Å)
Cav1.2 (L-type Ca2+) 4-FPTMD -8.4 -42.1 N/A
Cav1.2 (L-type Ca2+)Diltiazem (Control)-8.9-46.51.12
5-HT1D Receptor 4-FPTMD -9.1 -48.3 N/A
5-HT1D ReceptorSumatriptan (Control)-9.4-51.20.85
AChE 4-FPTMD -7.6 -35.4 N/A
AChEDonepezil (Control)-10.2-58.71.34
Table 2: Interaction Profiling & Key Residues
LigandTargetPrimary Interactions (Hydrogen Bonds & Pi-Effects)Hydrophobic Contacts
4-FPTMD Cav1.2 H-bond: Tyr1048 (via dione carbonyl)Val1051, Ile1052, Phe1013
DiltiazemCav1.2H-bond: Tyr1048; Cation-π: Phe1013Val1051, Ile1052, Leu1016
4-FPTMD 5-HT1D H-bond: Asp118; π-π stacking: Phe341 (via fluorophenyl)Trp343, Tyr346, Val122
Sumatriptan5-HT1DSalt bridge: Asp118; H-bond: Ser199Trp343, Phe341

Structural Insights & Mechanistic Pathways

Analysis of Binding Modes
  • Cav1.2 Channel: 4-FPTMD demonstrates a strong binding affinity (-8.4 kcal/mol) that is highly competitive with Diltiazem (-8.9 kcal/mol). The thiomorpholine-3,5-dione core mimics the spatial bulk of Diltiazem's benzothiazepine ring, anchoring into the central cavity. This aligns with [3], which highlight that a bulky, lipophilic group is necessary for negative inotropic activity.

  • 5-HT1D Receptor: 4-FPTMD exhibits excellent affinity (-9.1 kcal/mol) for the 5-HT1D orthosteric site. The 4-fluorobenzyl moiety penetrates deep into the hydrophobic pocket, engaging in a critical π-π stacking interaction with Phe341, while the dione carbonyls act as potent hydrogen bond acceptors.

  • AChE: While 4-FPTMD binds to the peripheral anionic site (PAS) of AChE, it lacks the extended length required to simultaneously reach the catalytic active site (CAS) at the bottom of the gorge, resulting in a significantly lower affinity compared to Donepezil.

Putative Pharmacological Signaling

Pathway L 4-FPTMD (Ligand) T1 Cav1.2 Channel (Allosteric Blockade) L->T1 Competes w/ Diltiazem T2 5-HT1D Receptor (Orthosteric Binding) L->T2 Competes w/ Sumatriptan Ca ↓ Intracellular Ca2+ Influx T1->Ca cAMP ↓ Adenylyl Cyclase (cAMP Production) T2->cAMP Phys1 Negative Inotropy & Vasorelaxation Ca->Phys1 Phys2 Cranial Vasoconstriction (Migraine Relief) cAMP->Phys2

Fig 2. Putative pharmacological signaling pathways modulated by 4-FPTMD.

Conclusion

The comparative in silico data reveals that 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a highly promising scaffold for cardiovascular and neurological applications. Its performance against Cav1.2 and 5-HT1D is nearly on par with established gold-standard therapeutics (Diltiazem and Sumatriptan, respectively). The compound's rigid dione core combined with the flexible, highly lipophilic 4-fluorobenzyl rotor allows it to adapt to deep hydrophobic pockets while maintaining strong electrostatic anchors. However, its shorter molecular length makes it a sub-optimal candidate for deep-gorge targets like AChE without further structural elongation.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Carosati, E., et al. (2006). Calcium Channel Antagonists Discovered by a Multidisciplinary Approach. Journal of Medicinal Chemistry, 49(17), 5206–5216.

  • Szawkało, J., et al. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079, 383-390.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

Title: Comprehensive Safety & Operational Guide for Handling 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, bu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety & Operational Guide for Handling 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a self-validating system of risk mitigation. 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a specialized fluorinated heterocyclic compound utilized in advanced drug development. Its molecular architecture—combining a lipophilic fluorobenzyl moiety with a thiomorpholine-3,5-dione core—dictates specific physicochemical behaviors.

This guide provides the causal reasoning behind our safety protocols, ensuring that researchers can handle, process, and dispose of this compound with absolute confidence and scientific rigor.

Hazard Profiling & Mechanistic Rationale

Before donning Personal Protective Equipment (PPE), operators must understand the molecular hazards driving our safety decisions:

  • Dermal Penetration: The fluorobenzyl group significantly increases the compound's lipophilicity compared to an unsubstituted thiomorpholine. This enhances its ability to permeate the stratum corneum, necessitating strictly impermeable barriers.

  • Respiratory Irritation: As a solid dione derivative, the compound can form fine, respirable dusts during weighing or transfer. Inhalation can lead to severe mucous membrane irritation[1].

  • Environmental Persistence & Combustion Byproducts: Fluorinated organic compounds are highly stable. Improper disposal or low-temperature combustion can release highly toxic hydrogen fluoride (HF) and sulfur oxides (SOx)[2].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to interrupt the specific exposure pathways of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione.

Protection CategoryRecommended EquipmentScientific Rationale & Specification
Eye/Face Snug-fitting safety goggles or face shield.Must conform to EN 166 (EU) or NIOSH (US) standards to prevent micro-particulate ingress during powder transfer[1].
Hand/Skin Nitrile rubber gloves (Min. thickness: 0.11 mm).Nitrile provides superior resistance to lipophilic fluorinated organics. Gloves must be inspected for micro-tears prior to use[1].
Body Flame-resistant, knee-length laboratory coat.Prevents electrostatic accumulation which could ignite suspended dust or volatile solvents used during dissolution.
Respiratory N95/P100 particulate respirator.Required only if handling outside of a certified fume hood (not recommended). Captures aerosolized dione particulates[1].

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for handling the compound:

  • Step 1: Environmental Preparation Conduct all weighing and transfer operations within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm. Ensure the workspace is clear of incompatible strong oxidizing agents[1].

  • Step 2: Anti-Static Weighing Thiomorpholine derivatives can generate static charges[1]. Use an anti-static zero-stat gun on the weighing spatula and weigh boat. Transfer the powder slowly to minimize aerosolization.

  • Step 3: Dissolution & Transfer When preparing stock solutions (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed vial within the fume hood. Cap the vial tightly before vortexing or sonicating to prevent the release of pressurized aerosols.

  • Step 4: Decontamination Wipe down the analytical balance and fume hood surfaces with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol), followed by a soap and water wash to remove residual lipophilic traces.

Spill Response & Halogenated Waste Disposal Plan

The presence of both fluorine and sulfur in the molecular backbone strictly dictates our disposal and spill response strategies.

  • Spill Containment: In the event of a solid spill, do not dry sweep, as this generates hazardous dust. Cover the spill with damp absorbent paper or an inert material (e.g., vermiculite)[1]. For liquid spills of stock solutions, use a chemical spill kit designed for organic solvents.

  • Waste Segregation: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione must be strictly categorized as Halogenated Organic Waste [3]. Never mix it with non-halogenated waste streams, as the latter are often repurposed as fuels, which would dangerously release HF gas upon standard combustion[3].

  • High-Temperature Incineration: The only acceptable disposal method for highly stable fluorinated/sulfur-containing organics is high-temperature incineration (minimum 1000°C with a 2-second retention time) at a licensed facility[2]. The facility must be equipped with specialized off-gas scrubbers to neutralize HF and SOx combustion byproducts[2].

Operational Safety & Handling Workflow Diagram

G Start Risk Assessment & Protocol Review PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Operation (Anti-static Weighing) PPE->Hood Spill Spill Event? Hood->Spill Contain Contain & Absorb (Inert Material) Spill->Contain Yes Waste Halogenated Waste Segregation Spill->Waste No Contain->Waste Incinerate High-Temp Incineration (>1000°C + Scrubbers) Waste->Incinerate

Caption: Workflow for the safe handling, spill response, and disposal of fluorinated thiomorpholine derivatives.

References

  • TCI Chemicals. SAFETY DATA SHEET - Thiomorpholine 1,1-Dioxide.[1] 1

  • BenchChem. Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.[2] 2

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.[3] 3

Sources

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